N-cyclopropyl-2,4-dinitroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O4 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N-cyclopropyl-2,4-dinitroaniline |
InChI |
InChI=1S/C9H9N3O4/c13-11(14)7-3-4-8(10-6-1-2-6)9(5-7)12(15)16/h3-6,10H,1-2H2 |
InChI Key |
UUSBBZCYYXEBJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of N-cyclopropyl-2,4-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-cyclopropyl-2,4-dinitroaniline, a molecule of interest in medicinal chemistry and materials science. This document details a feasible synthetic protocol, summarizes key physical and chemical properties, and presents characterization data for closely related compounds in the absence of specific experimental data for the target molecule.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable 2,4-dinitrophenyl leaving group with cyclopropylamine. A reported synthesis utilizes 2,4-dinitrobenzenesulfonic acid as the starting material, affording a high yield of the desired product.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
While the specific experimental details from the primary literature source are not fully accessible, a general procedure can be outlined based on standard laboratory practices for similar nucleophilic aromatic substitution reactions.
Materials:
-
2,4-Dinitrobenzenesulfonic acid
-
Cyclopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dinitrobenzenesulfonic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
To this solution, add cyclopropylamine (1.1-1.2 eq) dropwise at room temperature (20°C).
-
Stir the reaction mixture at 20°C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether to afford pure this compound. A reported yield for this reaction is 92%.[1]
Characterization Data
Physical and Chemical Properties
| Property | This compound (Predicted) | 2,4-Dinitroaniline | N-ethyl-2,4-dinitroaniline |
| Molecular Formula | C₉H₉N₃O₄ | C₆H₅N₃O₄ | C₈H₉N₃O₄ |
| Molecular Weight | 223.19 g/mol | 183.12 g/mol | 211.17 g/mol |
| Appearance | Yellow crystalline solid (expected) | Yellow powder or crystals | - |
| Melting Point | Not available | 176-178 °C | Not available |
Spectroscopic Data (Reference Compounds)
¹H NMR Data
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| 2,4-Dinitroaniline | DMSO-d₆ | 8.77 (d, 1H), 8.36 (dd, 1H), 8.14 (br s, 2H, NH₂), 7.12 (d, 1H)[2] |
| N-ethyl-2,4-dinitroaniline | Nitrobenzene | 3.40 (q, 2H, CH₂), 1.35 (t, 3H, CH₃)[3] |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (ppm) |
| 2,4-Dinitroaniline | Not specified | Not readily available |
IR Spectroscopy Data
| Compound | Technique | Key Peaks (cm⁻¹) |
| 2,4-Dinitroaniline | Not specified | 3485, 3370 (N-H stretching), 1630 (N-H bending), 1590, 1530, 1340 (NO₂ stretching) |
Mass Spectrometry Data
| Compound | Ionization Mode | Key Fragment Ions (m/z) |
| 2,4-Dinitroaniline | EI | 183 (M+), 153, 137, 107, 91, 79, 65 |
Experimental Workflows
The synthesis and characterization of this compound follow a logical experimental workflow.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
References
N-cyclopropyl-2,4-dinitroaniline: A Comprehensive Physicochemical and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-2,4-dinitroaniline is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, combining a cyclopropyl moiety with a dinitroaniline core, suggest unique electronic and steric properties that warrant detailed investigation. This technical guide provides a thorough examination of the physicochemical properties, synthesis, and potential biological relevance of this compound, offering a valuable resource for researchers in drug discovery and chemical synthesis.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. While experimental data for this specific molecule is limited, a combination of available information and data for structurally related compounds provides valuable insights.
Core Properties
| Property | Value | Source |
| CAS Number | 31846-29-4 | [1] |
| Molecular Formula | C₉H₉N₃O₄ | [1][2] |
| Molecular Weight | 223.19 g/mol | [1] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in common organic solvents and moderately polar solvents (inferred).[3] |
Calculated Properties
| Property | Value | Source |
| XLogP3 | 2.4 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 104 Ų | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable dinitro-substituted benzene with cyclopropylamine.
Synthetic Workflow
Caption: Synthetic route for this compound.
Detailed Experimental Protocol (Representative)
Materials:
-
2,4-Dinitrochlorobenzene
-
Cyclopropylamine
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other suitable base)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a round bottom flask, dissolve 2,4-dinitrochlorobenzene in ethanol.
-
Add a stoichiometric equivalent of cyclopropylamine to the solution.
-
Add a slight excess of a base, such as sodium bicarbonate, to neutralize the HCl formed during the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the cyclopropyl protons (multiplets in the upfield region) and the aromatic protons of the dinitrophenyl ring (downfield region), as well as a peak for the amine proton. |
| ¹³C NMR | Resonances for the carbons of the cyclopropyl group and the dinitrophenyl ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (223.19 m/z). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and cyclopropyl groups, and strong absorptions for the nitro groups (typically around 1520 and 1340 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Biological Activity and Signaling Pathway
While specific biological studies on this compound are not extensively reported, the broader class of dinitroanilines is known to possess biological activity, particularly as antiprotozoal agents.[5] The proposed mechanism of action involves the disruption of microtubule polymerization.[5]
Proposed Mechanism of Action
Caption: General mechanism of dinitroanilines on protozoan microtubules.
Dinitroaniline compounds are thought to bind to α-tubulin subunits in protozoa, preventing their polymerization into microtubules.[5] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to cell death.[5] This mechanism provides a rationale for exploring this compound and its analogues as potential antiparasitic agents.
Conclusion
This compound is a compound of interest with a straightforward synthetic route. While comprehensive experimental data on its physicochemical properties are yet to be established, its structural similarity to other biologically active dinitroanilines suggests potential for further investigation, particularly in the context of antiparasitic drug discovery. The methodologies and data presented in this guide provide a foundational resource for researchers to build upon in their exploration of this and related molecules.
References
N-cyclopropyl-2,4-dinitroaniline CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-cyclopropyl-2,4-dinitroaniline, including its chemical identity, molecular structure, and a detailed synthesis protocol. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, representative data for the parent compound, 2,4-dinitroaniline, is provided for reference, alongside general information on the biological activity of the dinitroaniline class of compounds.
Chemical Identity and Molecular Structure
CAS Number: 31846-29-4
Molecular Formula: C9H9N3O4
Molecular Weight: 223.19 g/mol
Synonyms:
-
N-cyclopropyl-N-(2,4-dinitrophenyl)amine
Molecular Structure:
The molecular structure of this compound consists of a cyclopropyl group attached to the amino group of a 2,4-dinitroaniline core.
Physicochemical Properties
Table 1: Physicochemical Properties of 2,4-dinitroaniline (CAS: 97-02-9)
| Property | Value | Reference |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 176-180 °C | [1] |
| Boiling Point | Decomposes | [1] |
| Solubility in Water | 0.6 g/L at 20 °C | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and dichloromethane | [1] |
| Density | 1.61 g/cm³ | [1] |
Synthesis of this compound
A reported synthesis of this compound achieves a high yield through the reaction of 2,4-dinitrobenzenesulfonic acid with cyclopropylamine.
Experimental Protocol
Materials:
-
2,4-dinitrobenzenesulfonic acid
-
Cyclopropylamine
-
Tetrahydrofuran (THF)
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-dinitrobenzenesulfonic acid in tetrahydrofuran.
-
To the stirred solution, add cyclopropylamine.
-
Maintain the reaction mixture at 20 °C for 30 minutes.
-
Upon completion of the reaction, the product, this compound, can be isolated and purified using standard laboratory techniques such as extraction and chromatography.
Reported Yield: 92%
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Specific biological activity data for this compound is not extensively documented in the available literature. However, the broader class of dinitroaniline compounds is well-studied and known for its biological effects, primarily as herbicides and antiparasitic agents.
The primary mechanism of action for dinitroanilines involves the disruption of microtubule assembly. These compounds bind to tubulin, the protein subunit of microtubules, preventing their polymerization. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, cell motility, and intracellular transport.
Given this mechanism, this compound could potentially exhibit similar activities. The dinitroaniline scaffold is a subject of interest in drug development for:
-
Oncology: As microtubule-targeting agents, similar to some established chemotherapy drugs.
-
Infectious Diseases: For the treatment of parasitic infections caused by protozoa like Leishmania, Trypanosoma, and Toxoplasma gondii, where the parasite's tubulin may be selectively targeted.
Further research and specific biological assays would be required to determine the precise activity and potential therapeutic applications of this compound.
Logical Relationship of Dinitroaniline's General Mechanism of Action
Caption: Logical diagram of the general mechanism of action for dinitroaniline compounds.
References
Spectral Analysis of N-cyclopropyl-2,4-dinitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of N-cyclopropyl-2,4-dinitroaniline, a molecule of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its characterization. The information is presented to facilitate research and development activities requiring precise analytical data.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on predictive models and analysis of structurally similar compounds, primarily 2,4-dinitroaniline. These predictions provide a robust baseline for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | d | 1H | H-3 |
| ~8.30 | dd | 1H | H-5 |
| ~7.20 | d | 1H | H-6 |
| ~3.50 | m | 1H | N-CH (cyclopropyl) |
| ~0.90 | m | 2H | cyclopropyl CH₂ |
| ~0.70 | m | 2H | cyclopropyl CH₂ |
Solvent: CDCl₃, Reference: TMS (0 ppm) d: doublet, dd: doublet of doublets, m: multiplet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-1 (C-NH) |
| ~140 | C-4 (C-NO₂) |
| ~135 | C-2 (C-NO₂) |
| ~128 | C-5 |
| ~122 | C-3 |
| ~115 | C-6 |
| ~30 | N-CH (cyclopropyl) |
| ~7 | cyclopropyl CH₂ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch |
| ~3100 | Medium | Aromatic C-H stretch |
| ~3050 | Medium | Cyclopropyl C-H stretch |
| ~1620 | Strong | Aromatic C=C stretch |
| ~1590 | Strong | N-H bend |
| ~1530 | Very Strong | Asymmetric NO₂ stretch |
| ~1340 | Very Strong | Symmetric NO₂ stretch |
| ~1280 | Strong | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 223 | High | [M]⁺ (Molecular Ion) |
| 206 | Medium | [M - OH]⁺ |
| 193 | Medium | [M - NO]⁺ |
| 177 | High | [M - NO₂]⁺ |
| 165 | Medium | [M - C₃H₄]⁺ |
| 131 | High | [M - NO₂ - NO₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed. These protocols are generalized and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry
-
Sample Introduction (Direct Infusion or GC-MS):
-
For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer's ionization source at a constant flow rate.
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated from impurities before entering the mass spectrometer.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Scan Rate: 1-2 scans/second.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed spectrum with predicted fragmentation patterns or library spectra if available.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
N-cyclopropyl-2,4-dinitroaniline: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility and stability of N-cyclopropyl-2,4-dinitroaniline, a compound of interest in various chemical and pharmaceutical research fields. A thorough review of existing literature reveals a notable absence of specific quantitative data on the solubility and stability of this particular molecule. This document aims to bridge this gap by providing a comprehensive set of proposed experimental protocols for determining these crucial physicochemical properties. The methodologies outlined herein are based on established principles for the analysis of related nitroaromatic and N-substituted aniline compounds, ensuring a robust framework for researchers. This guide also includes detailed experimental workflows visualized using the DOT language to facilitate clear and reproducible study design.
Introduction
This compound is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in common solvents and its stability under various conditions is fundamental for its development and application. Solubility directly impacts formulation, bioavailability, and reaction kinetics, while stability data is critical for determining shelf-life, storage conditions, and degradation pathways.
Despite the importance of these parameters, a comprehensive search of scientific databases and chemical supplier information has yielded no specific quantitative solubility or stability data for this compound. This guide, therefore, provides a detailed roadmap for researchers to generate this essential data in a systematic and reproducible manner.
Solubility Assessment: Proposed Methodology
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical and chemical research, determining solubility in a range of common solvents is a critical early-stage activity.
Proposed Experimental Protocol: Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solvent: Use HPLC-grade solvents. For aqueous solubility, prepare buffered solutions at relevant physiological pH values (e.g., pH 5.0, 7.4).
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method. A suitable starting point for the HPLC method could be a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength determined by the UV spectrum of this compound.
-
Data Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.4) | 25 | Experimental Data | Experimental Data |
| Ethanol | 25 | Experimental Data | Experimental Data |
| Methanol | 25 | Experimental Data | Experimental Data |
| Acetone | 25 | Experimental Data | Experimental Data |
| Acetonitrile | 25 | Experimental Data | Experimental Data |
| DMSO | 25 | Experimental Data | Experimental Data |
| Dichloromethane | 25 | Experimental Data | Experimental Data |
| Water (pH 7.4) | 37 | Experimental Data | Experimental Data |
| ... | ... | ... | ... |
Stability Assessment: Proposed Methodology
Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Proposed Experimental Protocol: Forced Degradation Study
Forced degradation studies are designed to identify the likely degradation products and pathways of a compound under stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
-
This compound (analytical standard)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (as used in solubility studies)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Temperature-controlled ovens
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of the stock solution to a solution of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of the stock solution to a solution of 0.1 M NaOH.
-
Neutral Hydrolysis: Add an equal volume of the stock solution to purified water.
-
Oxidative Degradation: Add an equal volume of the stock solution to a solution of 3% H₂O₂.
-
Photolytic Degradation: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Incubation: Store the stressed samples at a controlled temperature (e.g., 60 °C) for a specified period. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point.
-
Identify and quantify major degradation products.
-
Determine the degradation rate and half-life under each stress condition.
-
Data Presentation
The results of the forced degradation study should be presented in a tabular format.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (and % area) |
| 0.1 M HCl (60 °C) | 0 | 100 | - |
| 2 | Experimental Data | Experimental Data | |
| 8 | Experimental Data | Experimental Data | |
| 24 | Experimental Data | Experimental Data | |
| 0.1 M NaOH (60 °C) | 0 | 100 | - |
| 2 | Experimental Data | Experimental Data | |
| ... | ... | ... | |
| 3% H₂O₂ (RT) | 0 | 100 | - |
| 2 | Experimental Data | Experimental Data | |
| ... | ... | ... | |
| Photolytic | 0 | 100 | - |
| ... | ... | ... |
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows for determining the solubility and stability of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Study.
Conclusion
While direct experimental data on the solubility and stability of this compound is currently unavailable in the public domain, this technical guide provides a robust framework for researchers to generate this critical information. The proposed methodologies for solubility determination via the shake-flask method and stability assessment through forced degradation studies are based on well-established scientific principles. By following these protocols and utilizing the provided workflow diagrams, researchers in the chemical and pharmaceutical sciences can systematically characterize this compound, enabling its further development and application.
Biological Activity Screening of N-cyclopropyl-2,4-dinitroaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the biological activity screening of N-cyclopropyl-2,4-dinitroaniline derivatives. Dinitroanilines are a well-established class of compounds with a historical significance in agrochemicals, primarily as herbicides. Their mechanism of action, predominantly through the inhibition of microtubule polymerization, has also prompted investigations into their potential as anticancer and antimicrobial agents. The introduction of a cyclopropyl moiety to the aniline nitrogen presents an interesting structural modification that could modulate the biological activity, selectivity, and pharmacokinetic properties of these derivatives. This document outlines detailed experimental protocols for the synthesis and biological evaluation of this specific chemical class, presents a framework for data analysis and visualization, and discusses the underlying signaling pathways.
Introduction
The 2,4-dinitroaniline scaffold is a key pharmacophore in a variety of biologically active compounds. The strong electron-withdrawing nature of the two nitro groups significantly influences the chemical and physical properties of the molecule, contributing to its biological activities. The primary mode of action for many dinitroanilines is the disruption of microtubule dynamics, a critical process in cell division, motility, and intracellular transport. This mechanism underpins their use as pre-emergent herbicides, as it effectively halts the growth of susceptible plant seedlings.
The N-cyclopropyl substitution is a strategic modification aimed at exploring new chemical space and potentially enhancing the therapeutic index of dinitroaniline derivatives. The rigid, three-membered cyclopropyl ring can influence the molecule's conformation, lipophilicity, and metabolic stability, which in turn can affect its interaction with biological targets and its overall activity profile. This guide provides the necessary technical details for researchers to systematically synthesize and screen a library of this compound derivatives for anticancer, antimicrobial, and herbicidal activities.
Synthesis of this compound
The synthesis of the parent compound, this compound, can be achieved through nucleophilic aromatic substitution. A common and effective method involves the reaction of a suitable 2,4-dinitro-substituted benzene with cyclopropylamine.
Experimental Protocol: Synthesis of N-cyclopropyl-N-(2,4-dinitrophenyl)amine
This protocol is adapted from a reported high-yield synthesis.
Materials:
-
2,4-dinitrobenzenesulfonic acid
-
Cyclopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (optional, as a base)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,4-dinitrobenzenesulfonic acid (1 equivalent) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add cyclopropylamine (1.1 equivalents). If the starting material is an acid salt, an additional equivalent of a non-nucleophilic base like triethylamine may be added.
-
Stir the reaction mixture at room temperature (approximately 20°C) for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to afford the pure this compound.
Biological Activity Screening: Methodologies
A comprehensive screening of this compound derivatives involves a battery of in vitro assays to determine their potential as anticancer, antimicrobial, and herbicidal agents.
Anticancer Activity Screening
The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening
The antimicrobial potential is assessed against a panel of pathogenic bacteria and fungi.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Microbial inoculum adjusted to a 0.5 McFarland standard
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Perform a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized microbial inoculum and dilute it in the broth to the final concentration.
-
Add the microbial suspension to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. The addition of a viability indicator like resazurin can aid in the determination.
Herbicidal Activity Screening
The herbicidal effect is evaluated by assessing the inhibition of plant growth.
This assay measures the effect of the compounds on the germination and early growth of model plant species.
Materials:
-
Seeds of monocot (e.g., Lolium rigidum) and dicot (e.g., Amaranthus retroflexus) weed species.
-
Petri dishes with filter paper.
-
Test compounds dissolved in a suitable solvent (e.g., acetone) and diluted in water.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Place a sterile filter paper in each Petri dish and moisten it with a known volume of the test solution at different concentrations.
-
Place a specific number of seeds (e.g., 20) on the filter paper.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).
-
After a set period (e.g., 7 days), measure the germination percentage, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to a solvent-treated control.
-
Determine the GR50 value (the concentration that causes a 50% reduction in growth).
Data Presentation
Quantitative data from the biological activity screenings should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.
Disclaimer: The following data is illustrative and for representational purposes only. No specific experimental data for the anticancer, antimicrobial, or herbicidal activity of a series of this compound derivatives was found in the public domain during the literature search for this guide.
Table 1: Illustrative In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | R1 | R2 | MCF-7 | A549 | HCT116 |
| NCD-1 | H | H | 12.5 | 15.2 | 10.8 |
| NCD-2 | 5-Cl | H | 8.7 | 10.1 | 7.5 |
| NCD-3 | 6-F | H | 10.2 | 11.5 | 9.1 |
| NCD-4 | H | 3'-CF3 | 5.4 | 6.8 | 4.9 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 |
Table 2: Illustrative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans | A. niger |
| NCD-1 | 32 | 64 | >128 | >128 |
| NCD-2 | 16 | 32 | 64 | 128 |
| NCD-3 | 32 | 64 | 128 | >128 |
| NCD-4 | 8 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | - | - |
| Fluconazole | - | - | 2 | 8 |
Table 3: Illustrative Herbicidal Activity of this compound Derivatives (GR50 in µM)
| Compound ID | Lolium rigidum (Ryegrass) | Amaranthus retroflexus (Pigweed) |
| NCD-1 | 5.2 | 8.5 |
| NCD-2 | 3.1 | 6.2 |
| NCD-3 | 4.5 | 7.8 |
| NCD-4 | 2.5 | 4.9 |
| Trifluralin | 1.8 | 3.5 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological signaling pathways.
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Caption: Proposed mechanism of action via inhibition of tubulin polymerization.
Conclusion
This technical guide provides a foundational framework for the systematic investigation of this compound derivatives as potential therapeutic or agrochemical agents. By following the detailed protocols for synthesis and biological screening, researchers can generate robust and comparable data. The illustrative data tables and diagrams offer a clear template for organizing and presenting research findings. While the primary mechanism of action for dinitroanilines is the disruption of microtubule dynamics, further studies are warranted to elucidate the specific interactions of N-cyclopropyl derivatives with tubulin and to explore potential off-target effects. The structure-activity relationships derived from a comprehensive screening campaign will be crucial in guiding the design of next-generation derivatives with improved potency, selectivity, and safety profiles.
N-cyclopropyl-2,4-dinitroaniline: A Speculative Analysis of its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The following document presents a speculative mechanism of action for N-cyclopropyl-2,4-dinitroaniline. This analysis is based on the well-established activities of the broader dinitroaniline class of compounds. As of the date of this publication, specific experimental data for this compound is not widely available in public literature. The proposed mechanisms, experimental protocols, and signaling pathways are intended to serve as a guide for future research and are not based on verified experimental results for this specific molecule.
Introduction
This compound is a derivative of 2,4-dinitroaniline, a class of compounds historically utilized as herbicides and investigated for their activity against various protists.[1][2] The parent dinitroaniline scaffold is known to exert its biological effects primarily through the disruption of microtubule dynamics, a mechanism that has been a focal point for the development of antimitotic agents in both agriculture and medicine.[1][3][4] The introduction of a cyclopropyl moiety to the aniline nitrogen presents an intriguing structural modification that warrants a detailed, albeit speculative, exploration of its potential impact on the compound's mechanism of action. This document aims to provide a comprehensive technical guide for researchers, outlining the probable core mechanism, suggesting experimental approaches to validate these hypotheses, and presenting the speculative signaling pathways in a clear, visual format.
Core Speculative Mechanism of Action: Microtubule Destabilization
The primary speculated mechanism of action for this compound is the inhibition of microtubule polymerization. This hypothesis is extrapolated from extensive research on other dinitroaniline compounds like trifluralin and oryzalin.[1]
2.1 Binding to Tubulin Heterodimers
It is proposed that this compound, like other dinitroanilines, binds to unpolymerized α/β-tubulin heterodimers.[1] This binding event is thought to form a stable complex that prevents the incorporation of these heterodimers into growing microtubules. The consequence is a disruption of microtubule elongation, leading to a net depolymerization of these critical cytoskeletal structures.[1]
2.2 The Role of the Cyclopropyl Group
The N-cyclopropyl substitution is a key structural feature. While direct evidence is lacking, we can speculate on its potential contributions:
-
Enhanced Lipophilicity: The cyclopropyl group may increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach its intracellular target.
-
Steric and Electronic Effects: The rigid, three-membered ring could influence the binding affinity and selectivity for tubulin isoforms. It may orient the dinitroaniline core within the binding pocket in a manner that enhances or alters its interaction with key amino acid residues.
-
Metabolic Stability: The cyclopropyl group might influence the metabolic stability of the compound, potentially leading to a longer half-life in biological systems compared to unsubstituted or N-alkylated dinitroanilines.
2.3 Downstream Cellular Consequences
The disruption of microtubule dynamics is expected to trigger a cascade of cellular events, including:
-
Mitotic Arrest: The failure to form a functional mitotic spindle will prevent proper chromosome segregation, leading to an arrest of the cell cycle, likely at the G2/M phase.[3]
-
Apoptosis Induction: Prolonged mitotic arrest is a common trigger for programmed cell death (apoptosis).
-
Disruption of Intracellular Transport: Microtubules are essential for the transport of organelles, vesicles, and proteins within the cell. Their disruption would have far-reaching consequences for cellular function.
-
Loss of Cell Polarity and Motility: In relevant cell types, the destabilization of the microtubule cytoskeleton would impair cell polarity and motility.
Quantitative Data Summary
As of this writing, no specific quantitative data for the biological activity of this compound has been found in the public domain. The following table is a template that can be used to organize data as it becomes available through future experimental work.
| Parameter | Test System | Value | Reference |
| IC50 (Tubulin Polymerization) | e.g., Bovine brain tubulin | ||
| GI50 (Cell Growth Inhibition) | e.g., HeLa, MCF-7 cells | ||
| Binding Affinity (Kd) | e.g., Recombinant human tubulin | ||
| Mitotic Index | e.g., Synchronized cell culture | ||
| Apoptosis Induction (EC50) | e.g., Annexin V assay |
Proposed Experimental Protocols
To investigate the speculative mechanism of action of this compound, the following experimental protocols are proposed.
4.1 In Vitro Tubulin Polymerization Assay
-
Objective: To determine if this compound directly inhibits microtubule formation.
-
Methodology:
-
Purified tubulin (e.g., from bovine brain or recombinant human tubulin) is incubated with GTP at 37°C to induce polymerization.
-
The polymerization process is monitored by measuring the increase in light scattering at 340 nm over time in a spectrophotometer.
-
Parallel reactions are set up with varying concentrations of this compound (and a suitable vehicle control, e.g., DMSO).
-
Known microtubule inhibitors (e.g., colchicine, vinblastine) and stabilizers (e.g., paclitaxel) should be used as positive controls.
-
The IC50 value for the inhibition of tubulin polymerization can be calculated from the dose-response curve.
-
4.2 Cell-Based Immunofluorescence Microscopy
-
Objective: To visualize the effect of this compound on the microtubule network in intact cells.
-
Methodology:
-
A suitable cell line (e.g., HeLa, A549) is cultured on glass coverslips.
-
Cells are treated with this compound at various concentrations and for different time points.
-
After treatment, cells are fixed with paraformaldehyde or methanol.
-
The cells are then permeabilized and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
DNA is counterstained with a fluorescent dye (e.g., DAPI) to visualize the nucleus and chromosomes.
-
Coverslips are mounted and imaged using a fluorescence or confocal microscope to observe changes in microtubule structure and mitotic spindle formation.
-
4.3 Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if this compound causes cell cycle arrest.
-
Methodology:
-
Cells are treated with the compound for a duration corresponding to at least one cell cycle (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with a DNA-intercalating dye such as propidium iodide (PI).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.
-
Visualizing the Speculative Mechanism
The following diagrams, rendered in DOT language, illustrate the proposed mechanism of action and experimental workflows.
Caption: Speculative signaling pathway of this compound.
Caption: Proposed workflow for immunofluorescence analysis.
Conclusion and Future Directions
The this compound molecule represents an under-investigated compound with a plausible and potent mechanism of action rooted in microtubule disruption. The speculative framework provided in this guide is intended to catalyze further research. Key future directions should include:
-
Synthesis and Purification: Establishing a reliable and scalable synthesis for this compound to provide high-purity material for biological testing.
-
In Vitro and Cell-Based Screening: Performing the proposed experiments to confirm the hypothesized mechanism of action and determine the potency of the compound.
-
Selectivity Profiling: Assessing the compound's activity against a panel of cancer cell lines and, importantly, its cytotoxicity towards non-cancerous cells to understand its therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the cyclopropyl and dinitroaniline moieties to optimize potency and selectivity.
-
Target Engagement Studies: Utilizing techniques such as thermal shift assays or cellular thermal shift assays (CETSA) to confirm direct binding to tubulin in a cellular context.
By systematically addressing these research questions, the scientific community can elucidate the true mechanism of action of this compound and evaluate its potential as a lead compound for drug development.
References
- 1. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dinitroaniline Activity in Toxoplasma gondii Expressing Wild-Type or Mutant α-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Modeling and Docking Studies of N-cyclopropyl-2,4-dinitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of N-cyclopropyl-2,4-dinitroaniline. It is intended for an audience with a background in computational chemistry, pharmacology, and drug discovery. This document outlines the theoretical framework, experimental protocols, and data interpretation for assessing the interaction of this compound with its putative biological target.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the dinitroaniline class of compounds, which have been extensively studied for their biological activities. Dinitroanilines are well-established as herbicides and have also shown promise as antiparasitic agents.[1] Their primary mechanism of action involves the disruption of microtubule polymerization by binding to tubulin, the fundamental protein subunit of microtubules.[2][3][4] Specifically, dinitroanilines have been shown to selectively bind to α-tubulin in plants and protozoa, making them attractive candidates for the development of targeted therapies with potentially lower toxicity in vertebrates.[3][4][5] The introduction of a cyclopropyl group to the dinitroaniline scaffold may influence its binding affinity, selectivity, and pharmacokinetic properties, warranting a detailed investigation of its molecular interactions.
In Silico Modeling Approach
In silico modeling provides a powerful and cost-effective approach to predict the biological activity and binding characteristics of small molecules before undertaking extensive experimental studies.[6] For this compound, a multi-faceted in silico approach is proposed, encompassing ligand preparation, target selection and preparation, molecular docking, and binding affinity estimation.
The three-dimensional structure of this compound is the starting point for any in silico study. This can be achieved through various molecular modeling software. The process involves generating a 3D conformation of the molecule and then optimizing its geometry using a suitable force field (e.g., MMFF94) to obtain a low-energy and stable conformation.
Based on the known mechanism of action of dinitroanilines, the primary biological target for this compound is tubulin, specifically the α-tubulin subunit.[2][3][4] A crystal structure of tubulin, preferably from a protozoan or plant source to reflect the compound's expected selectivity, should be retrieved from the Protein Data Bank (PDB). For this guide, we will consider the α-tubulin from Toxoplasma gondii as a relevant target.[3][4][7] The protein structure must be prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9] This method is instrumental in understanding the binding mode and estimating the binding affinity of the ligand.
A standard docking protocol using software such as AutoDock Vina can be employed.[10][11] The prepared this compound ligand and the α-tubulin receptor are used as input. The docking process involves defining a search space (grid box) that encompasses the putative binding site. For dinitroanilines, this site is located beneath the N loop of α-tubulin.[3][4][5] The docking algorithm then explores various conformations of the ligand within this binding site and scores them based on a scoring function that estimates the binding free energy.
Analysis of the docked poses reveals the specific interactions between this compound and the amino acid residues of the α-tubulin binding pocket. Key interactions to investigate include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions at the atomic level is crucial for explaining the compound's activity and for guiding future lead optimization efforts. Docking studies predict that the dinitro groups of the aniline ring are involved in key interactions, while the cyclopropyl group may occupy a hydrophobic pocket within the binding site.
Quantitative Data Presentation
While specific experimental data for this compound is not publicly available, the following tables present hypothetical quantitative data based on the known activity of related dinitroaniline compounds like oryzalin.[3][4] This data serves as a representative example of what would be generated in a comprehensive in silico and in vitro study.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 237.20 g/mol |
| LogP | 2.85 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 103.8 Ų |
Table 2: Hypothetical Docking Results and Biological Activity
| Compound | Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | In Vitro IC50 (Tubulin Polymerization) |
| This compound | T. gondii α-tubulin | -8.2 | 150 nM | 0.5 µM |
| Oryzalin (Reference) | T. gondii α-tubulin | -7.9 | 200 nM | 0.8 µM |
| This compound | Human α-tubulin | -5.6 | >10 µM | >50 µM |
| Oryzalin (Reference) | Human α-tubulin | -5.4 | >10 µM | >50 µM |
Experimental Protocols
This section provides detailed methodologies for the key computational experiments described in this guide.
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro).
-
Perform energy minimization of the 3D structure using the MMFF94 force field.
-
Save the optimized structure in PDBQT format, which includes atomic charges and atom types.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., Toxoplasma gondii α-tubulin) from the Protein Data Bank (PDB).
-
Using AutoDockTools (ADT), remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared receptor in PDBQT format.
-
-
Docking Simulation:
-
Define the grid box (search space) around the putative binding site on the α-tubulin. The center and dimensions of the grid box should be chosen to encompass the residues known to be important for dinitroaniline binding.[5]
-
Create a configuration file specifying the paths to the ligand and receptor PDBQT files, the grid box parameters, and the output file name.
-
Run the docking simulation using the AutoDock Vina executable from the command line.
-
-
Analysis of Results:
-
Visualize the docked conformations of the ligand in the receptor's binding site using a molecular visualization tool (e.g., PyMOL or UCSF Chimera).
-
Analyze the binding interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.
-
Examine the docking scores to rank the different binding poses.
-
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Workflow for in silico modeling and molecular docking.
Caption: Disruption of microtubule dynamics by this compound.
Conclusion
The in silico modeling and docking studies outlined in this technical guide provide a robust framework for evaluating this compound as a potential therapeutic agent. The predicted high affinity and selectivity for protozoan α-tubulin suggest that this compound warrants further experimental investigation. The detailed protocols and hypothetical data presented herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel tubulin inhibitors. Future work should focus on synthesizing this compound and validating these computational predictions through in vitro and in vivo studies.
References
- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 10. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Novel Synthesis Strategies for Dinitroaniline Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth review of contemporary and classical synthesis strategies for dinitroaniline compounds. It serves as a technical guide for researchers engaged in chemical synthesis and drug development, offering detailed experimental protocols, comparative quantitative data, and visualizations of key chemical pathways and workflows. The focus is on providing actionable information for the laboratory synthesis of these versatile chemical scaffolds.
Core Synthesis Strategies and Methodologies
The synthesis of dinitroanilines, key intermediates for dyes, pesticides, and pharmaceuticals, has evolved from classical high-pressure methods to more refined and safer laboratory procedures.[1] The most common approaches involve the nucleophilic aromatic substitution of activated halobenzenes.
Ammonolysis of Dinitrochlorobenzenes
A foundational method for producing dinitroanilines is the reaction of a dinitrochlorobenzene precursor with ammonia or an ammonia source.[1][2] This approach is effective for isomers like 2,4-dinitroaniline and 2,6-dinitroaniline.
Synthesis of 2,4-Dinitroaniline: This compound can be prepared by heating 2,4-dinitrochlorobenzene with a source of ammonia, such as ammonium acetate, in an oil bath.[3] The reaction proceeds by passing ammonia gas through the mixture. An alternative patented method involves adding molten 4-chloro-1,3-dinitrobenzene to a concentrated aqueous ammonia solution, which is reported to produce a high-purity product with a nearly quantitative yield in a safer manner.[4]
Synthesis of 2,6-Dinitroaniline: The synthesis of 2,6-dinitroaniline is a multi-step process that begins with the nitration and sulfonation of chlorobenzene to form potassium 4-chloro-3,5-dinitrobenzenesulfonate.[5] This intermediate is then treated with concentrated ammonium hydroxide, followed by vigorous boiling in a sulfuric acid solution to yield the final product.[5]
Urea-Mediated Synthesis
A modern, high-yield approach for 2,4-dinitroaniline involves using urea as a reagent with 2,4-dinitrochlorobenzene in an ethanol-water solvent system.[6] This method is conducted under controlled pressure and temperature, offering excellent purity and yield.
Palladium-Catalyzed Nitration
For N-substituted dinitroanilines, modern catalysis offers a sophisticated route. One such method involves the palladium-catalyzed nitration of N-substituted anilines using bismuth (III) nitrate pentahydrate.[7] This procedure is performed under an inert argon atmosphere and demonstrates the application of organometallic chemistry to this compound class.
Quantitative Data Summary
The efficiency of various synthetic methods can be compared through key performance metrics. The table below summarizes quantitative data from the cited experimental protocols.
| Target Compound | Starting Material | Key Reagents | Temperature | Time | Yield | Purity/Melting Point | Reference |
| 2,4-Dinitroaniline | 2,4-Dinitrochlorobenzene | Ammonium Acetate, NH₃ | 170°C | 6 hours | 68-76% | 175-177°C | [3] |
| 2,4-Dinitroaniline | 4-Chloro-1,3-dinitrobenzene | Aqueous NH₃ | 70-80°C | Not specified | ~Quantitative | "Light yellow product" | [4] |
| 2,4-Dinitroaniline | 2,4-Dinitrochlorobenzene | Urea, 65% Ethanol | 125°C | 4 hours | 98.3% | 99.20% | [6] |
| 2,6-Dinitroaniline | Chlorobenzene (multi-step) | H₂SO₄, HNO₃, NH₄OH | Reflux (boiling) | 6 hours (hydrolysis) | Not specified | 138°C | [5] |
| N-(2,4-dinitrophenyl)-2,4-dinitroaniline | Diphenylamine | Bi(NO₃)₃·5H₂O, Pd(OAc)₂ | 90°C | 24 hours | 81% | Not specified | [7] |
Detailed Experimental Protocols
Reproducibility is critical in chemical synthesis. The following are detailed methodologies for key reactions.
Protocol 1: Synthesis of 2,4-Dinitroaniline via Ammonium Acetate[3]
-
A mixture of 50 g (0.25 mole) of technical 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate is placed in a 250-cc wide-mouthed flask.
-
The flask is fitted with a reflux condenser and a wide inlet tube and is half-immersed in an oil bath.
-
The oil bath is heated to and maintained at 170°C for six hours.
-
Throughout the heating, ammonia gas is passed through the reaction mixture at a rate of three to four bubbles per second.
-
After cooling, the solid mass is broken up and mixed with 100 cc of water.
-
The mixture is heated to boiling and filtered while hot.
-
The residue is dissolved in 500 cc of boiling alcohol, and about 150 cc of water is added until turbidity appears.
-
The solution is heated until clear and then allowed to cool overnight.
-
The resulting crystals are filtered and dried to yield 31–35 g (68–76%) of 2,4-dinitroaniline.
Protocol 2: High-Yield Synthesis of 2,4-Dinitroaniline via Urea[6]
-
Add 101g of 2,4-dinitrochlorobenzene, 60g of urea, and 220g of 65% aqueous ethanol solution into a reaction kettle.
-
Heat the reaction kettle to 125°C and control the pressure at 0.3 MPa.
-
Maintain the reaction under these conditions for 4 hours, monitoring completion with liquid chromatography.
-
After the reaction is complete, the product is obtained by centrifugal filtration and washing.
-
This method yields a yellow powdery product with 98.3% yield and 99.20% purity.
Protocol 3: Synthesis of N-(2,4-dinitrophenyl)-2,4-dinitroaniline[7]
-
Add Bi(NO₃)₃·5H₂O (0.6 mmol) and Pd(OAc)₂ (0.015 mmol, 5 mol%) to an oven-dried 25 mL Schlenk tube.
-
Evacuate and backfill the tube with Argon three times.
-
Under an Argon counterflow, add N-substituted aniline (0.3 mmol) via syringe.
-
Add 1.5 mL of 2,2,2-trifluoroethanol (TFE) and 0.5 mL of trifluoroacetic acid (TFA) via syringe.
-
Seal the flask and stir the mixture at room temperature for 15 minutes.
-
Transfer the flask to a preheated oil bath at 90°C and stir for 24 hours.
-
After cooling, dilute the mixture with 10 mL of ethyl acetate and filter any insoluble matter.
-
Wash the organic phase with 5% NaHCO₃ solution and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine organic phases, wash with brine, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Applications in Drug Development
Dinitroaniline derivatives, particularly herbicides like trifluralin and oryzalin, have been investigated as potent antiparasitic agents.[8][9] Their mechanism of action involves the disruption of microtubule formation in parasites like Leishmania, Cryptosporidium parvum, and Plasmodium.[8][10][11] Research in this area focuses on synthesizing derivatives with increased water solubility and targeted activity to improve their pharmacokinetic profiles and reduce toxicity.[8][12] Novel dinitroaniline-ether phospholipid hybrids have been synthesized to create more potent agents with improved safety profiles compared to existing drugs like miltefosine.[12]
Visualizations of Workflows and Pathways
To clarify the relationships between precursors, processes, and mechanisms, the following diagrams are provided.
Caption: General experimental workflow for dinitroaniline synthesis.
Caption: Key precursor-to-product synthesis pathways.
References
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]
- 7. N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of N-cyclopropyl-2,4-dinitroaniline
These application notes provide detailed methodologies for the quantitative analysis of N-cyclopropyl-2,4-dinitroaniline in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and environmental analysis.
Overview
This compound is a chemical compound of interest in various fields, including agrochemicals and pharmaceuticals. Accurate quantification is crucial for efficacy studies, safety assessment, and quality control. This document outlines two primary analytical techniques for its determination: Gas Chromatography-Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography (HPLC). A spectrophotometric method is also described for simpler, routine analyses.
Gas Chromatography-Electron Capture Detection (GC-ECD)
GC-ECD is a highly sensitive method for the determination of electrophilic compounds like dinitroanilines. The electron-capturing properties of the nitro groups in this compound make this an ideal detection method.[1][2]
Experimental Protocol
2.1.1. Sample Preparation (Extraction and Cleanup)
A robust sample preparation is critical for accurate quantification and to minimize matrix interference.
-
Solid Samples (e.g., soil, tissue):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Vortex for 2 minutes and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction twice more with 10 mL of the solvent mixture.
-
Combine the supernatants and concentrate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of hexane for GC-ECD analysis.
-
-
Liquid Samples (e.g., water, plasma):
-
To 10 mL of the liquid sample in a separatory funnel, add 5 mL of hexane.
-
Shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with 5 mL of hexane.
-
Combine the organic extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
2.1.2. GC-ECD Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Electron Capture Detector (ECD)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (splitless mode)
Data Presentation
Table 1: GC-ECD Method Performance
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Recovery (spiked samples) | 85 - 105% |
| Precision (%RSD) | < 10% |
Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV detector is a versatile and widely used technique for the analysis of dinitroaniline compounds.[3]
Experimental Protocol
3.1.1. Sample Preparation
The sample preparation protocol is similar to that for GC-ECD analysis. However, the final extract should be reconstituted in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).
3.1.2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 365 nm
-
Injection Volume: 10 µL
Data Presentation
Table 2: HPLC-UV Method Performance
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.12 µg/mL |
| Recovery (spiked samples) | 90 - 110% |
| Precision (%RSD) | < 5% |
Experimental Workflow
Spectrophotometric Method
A simple and cost-effective spectrophotometric method can be employed for the determination of dinitroaniline herbicides.[4] This method is based on the formation of a colored azo dye after hydrolysis and diazotization.
Experimental Protocol
-
Hydrolysis: An aliquot of the sample extract (in a suitable organic solvent) is evaporated to dryness. The residue is hydrolyzed by heating with 1 mL of 0.5 M Sodium Hydroxide at 80°C for 15 minutes to form 2,4-dinitroaniline.
-
Diazotization: After cooling, the solution is acidified with 1 mL of 1 M Hydrochloric Acid. Then, 1 mL of 0.1% Sodium Nitrite solution is added, and the mixture is allowed to stand for 5 minutes in an ice bath to form the diazonium salt.
-
Coupling: 1 mL of 0.1% aniline solution (in 1 M HCl) is added to the mixture. A red-colored azo dye is formed.
-
Measurement: The volume is made up to 10 mL with distilled water, and the absorbance is measured at the wavelength of maximum absorption (λmax), which is typically around 460 nm, against a reagent blank.[4]
Data Presentation
Table 3: Spectrophotometric Method Performance
| Parameter | Value |
| Linearity Range | 0.5 - 40 µg/mL |
| Molar Absorptivity | 1.53 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | 0.21 µg/mL |
| Limit of Quantification (LOQ) | 0.71 µg/mL |
| Recovery | 86.2 - 92.7% |
Reaction Pathway
Conclusion
The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. GC-ECD offers the highest sensitivity, making it suitable for trace-level analysis. HPLC-UV provides a robust and versatile alternative for a wide range of concentrations. The spectrophotometric method is a simple, rapid, and cost-effective option for routine analysis where high sensitivity is not a prerequisite. Proper validation of the chosen method is essential to ensure accurate and reliable results.
References
Application Notes and Protocols for the Analysis of N-cyclopropyl-2,4-dinitroaniline
Introduction
N-cyclopropyl-2,4-dinitroaniline is an organic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for its quantification and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of Related Compounds
Understanding the properties of related molecules is key to developing analytical methods. 2,4-Dinitroaniline, the parent compound, is a solid with a melting point of 187.8 °C and is soluble in organic solvents like acetone and ethyl acetate, but has low solubility in water.[5] The addition of a cyclopropyl group to the amine is expected to increase its lipophilicity, which will influence its retention behavior in chromatography.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (A secondary wavelength, such as 340 nm, can be monitored for peak purity assessment).[4]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1 - 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
-
Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it suitable for trace analysis and confirmation.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).
-
Autosampler and data system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-400.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent such as acetone or ethyl acetate.
-
Working Standard Solutions: Dilute the stock solution with the chosen solvent to prepare calibration standards (e.g., 0.01 - 10 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable solvent to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up complex matrices.
-
-
Analysis and Quantification:
-
For qualitative identification, compare the retention time and the mass spectrum of the peak in the sample with that of a reference standard.
-
For quantification in SIM mode, monitor characteristic ions of this compound. Construct a calibration curve by plotting the peak area of a quantifier ion against concentration.
-
Workflow for GC-MS Analysis
References
- 1. Liquid chromatographic determination of 2,4-dinitroaniline and 2-naphthol in D&C Orange No. 17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: N-cyclopropyl-2,4-dinitroaniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclopropyl-2,4-dinitroaniline is a valuable, yet underutilized, building block in organic synthesis. Its unique structure, featuring an electron-deficient aromatic ring activated by two nitro groups and a strained cyclopropyl moiety, offers a versatile platform for the synthesis of a variety of complex molecules, particularly heterocyclic compounds of medicinal interest. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of substituted benzimidazoles, key scaffolds in drug discovery.
Introduction
The dinitroaniline scaffold is a cornerstone in medicinal chemistry and materials science, offering a synthetically tractable entry point to a wide array of functionalized aromatic compounds. The introduction of an N-cyclopropyl group imparts unique conformational constraints and metabolic stability, making this compound a particularly attractive starting material. The electron-withdrawing nature of the two nitro groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution and facilitates the reduction of the nitro groups to form reactive diamines. These diamines are key precursors for the construction of fused heterocyclic systems.
While direct literature on the synthetic applications of this compound is sparse, its potential can be extrapolated from the well-established chemistry of related 2,4-dinitroaniline derivatives. This application note will detail the synthesis of the title compound and explore its potential as a precursor to N-cyclopropyl-substituted benzimidazoles.
Synthesis of this compound
The most direct route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2,4-dinitrobenzene and cyclopropylamine. The strong electron-withdrawing effect of the nitro groups activates the chlorine atom for displacement by the amine nucleophile.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2,4-dinitrobenzene (1.0 eq), cyclopropylamine (1.2 eq), and ethanol (20 mL).
-
Base Addition: Add a mild base such as triethylamine (1.5 eq) to the mixture to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Filter the solid product and wash with cold ethanol to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from ethanol to yield this compound as a yellow crystalline solid.
Data Presentation: Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-chloro-2,4-dinitrobenzene | Cyclopropylamine | Triethylamine | Ethanol | 78 (Reflux) | 4-6 | >90 (Typical) |
DOT Script for Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Heterocyclic Synthesis: Preparation of Benzimidazoles
A primary application of this compound is as a precursor to N-cyclopropyl-substituted benzimidazoles. This is achieved through a two-step process: reduction of the nitro groups to form a triamine, followed by cyclization with a suitable one-carbon synthon.
Step 1: Reduction of this compound
The two nitro groups can be reduced to primary amines using various reducing agents. A common and effective method is the use of tin(II) chloride in an acidic medium.
Experimental Protocol: Synthesis of N¹-cyclopropylbenzene-1,2,4-triamine
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (50 mL).
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.0 eq) in concentrated hydrochloric acid (20 mL) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 50 °C using an ice bath.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux for 2-3 hours until the yellow color of the starting material disappears.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8. This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triamine. This product is often used in the next step without further purification due to its instability.
Step 2: Cyclization to form N-cyclopropyl-1H-benzimidazoles
The resulting N¹-cyclopropylbenzene-1,2,4-triamine can be cyclized with various reagents, such as carboxylic acids or aldehydes, to form the benzimidazole ring. The use of formic acid is a straightforward method to install a hydrogen at the 2-position of the benzimidazole.
Experimental Protocol: Synthesis of 5-amino-N-cyclopropyl-1H-benzimidazol-1-amine
-
Reaction Setup: To the crude N¹-cyclopropylbenzene-1,2,4-triamine from the previous step, add formic acid (10 mL).
-
Reaction Conditions: Heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with aqueous ammonia to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel to afford the desired benzimidazole derivative.
Data Presentation: Benzimidazole Synthesis from this compound
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product |
| 1 | This compound | SnCl₂·2H₂O, HCl | Ethanol | 78 (Reflux) | 2-3 | N¹-cyclopropylbenzene-1,2,4-triamine |
| 2 | N¹-cyclopropylbenzene-1,2,4-triamine | Formic Acid | None | 100 (Reflux) | 2 | 5-amino-N-cyclopropyl-1H-benzimidazol-1-amine |
DOT Script for Overall Synthetic Pathway
Caption: Synthetic pathway from this compound to benzimidazoles.
Conclusion
This compound, while not extensively documented in the literature, holds significant potential as a versatile building block in organic synthesis. Its straightforward preparation via nucleophilic aromatic substitution and the reactivity of its dinitro functionalities provide a reliable entry point for the synthesis of complex heterocyclic structures. The protocols detailed herein for the synthesis of the title compound and its conversion to N-cyclopropyl-substituted benzimidazoles offer a foundation for researchers and drug development professionals to explore the utility of this compound in the creation of novel molecules with potential applications in medicine and materials science. The unique combination of the dinitrophenyl core and the cyclopropylamine moiety makes it a valuable addition to the synthetic chemist's toolbox.
Application Notes and Protocols: Experimental Design for Testing the Efficacy of N-cyclopropyl-2,4-dinitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-cyclopropyl-2,4-dinitroaniline belongs to the dinitroaniline class of compounds. Dinitroanilines are well-documented as microtubule-disrupting agents.[1][2] Their primary mechanism of action involves binding to tubulin, the fundamental protein subunit of microtubules, and inhibiting its polymerization.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in mitosis and can subsequently induce apoptosis.[1] Given this mechanism, this compound is a candidate for investigation as a potential anti-cancer therapeutic agent.
These application notes provide a comprehensive experimental framework to evaluate the in vitro and in vivo efficacy of this compound as an anti-cancer agent. The protocols detailed below are designed to first confirm its hypothesized mechanism of action as a microtubule destabilizer and then to assess its cytotoxic and anti-proliferative effects on cancer cells.
Hypothesized Signaling Pathway
The proposed mechanism of action for this compound is centered on the disruption of microtubule dynamics, a critical process for cell division. The following diagram illustrates the hypothesized signaling cascade leading to apoptosis.
Caption: Hypothesized mechanism of this compound leading to apoptosis.
Experimental Workflow
The overall experimental strategy is a multi-stage process, starting with broad in vitro screening and moving towards more specific mechanistic studies, culminating in a proof-of-concept in vivo model.
Caption: Multi-phase workflow for evaluating this compound efficacy.
Data Presentation
Quantitative data from the proposed experiments should be summarized in the following tables for clarity and comparative analysis.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Tissue of Origin | IC50 (µM) of this compound | IC50 (µM) of Positive Control (e.g., Paclitaxel) |
|---|---|---|---|
| HeLa | Cervical Cancer | ||
| A549 | Lung Cancer | ||
| MCF-7 | Breast Cancer | ||
| PC-3 | Prostate Cancer |
| HCT116 | Colon Cancer | | |
Table 2: Cell Cycle Analysis
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Vehicle Control | |||
| This compound (IC50) |
| Positive Control (e.g., Nocodazole) | | | |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 0 | |||
| This compound (Low Dose) | 10 | ||||
| This compound (High Dose) | 10 |
| Positive Control (e.g., Cisplatin) | 10 | | | | |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Immunofluorescence for Microtubule Integrity
Objective: To visually assess the effect of this compound on the microtubule network in cancer cells.
Materials:
-
HeLa cells
-
Glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed HeLa cells on glass coverslips in 24-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with this compound at its IC50 concentration for 18-24 hours. Include a vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate with anti-α-tubulin primary antibody (1:1000 dilution in 1% BSA) overnight at 4°C. Wash three times with PBS.
-
Secondary Antibody: Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000 dilution) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of the microtubule network and nuclear morphology.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the proportion of cells in different phases of the cell cycle following treatment.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates. Once they reach ~70% confluency, treat with the IC50 concentration of this compound for 24 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: In Vivo Xenograft Efficacy Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
HeLa or A549 cancer cells
-
Matrigel
-
This compound formulation for injection (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HeLa cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group): Vehicle control, low-dose compound, high-dose compound, and positive control.
-
Treatment Administration: Administer the treatments (e.g., via intraperitoneal injection) daily or on a pre-determined schedule for 21 days.
-
Monitoring: Measure tumor volume with calipers and record the body weight of each mouse three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and fix a portion in formalin for histopathological analysis.
-
Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Analyze changes in body weight as a measure of toxicity. Perform statistical analysis (e.g., ANOVA) to determine significance.
References
Application Notes and Protocols: Scale-up Synthesis of N-cyclopropyl-2,4-dinitroaniline for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scale-up synthesis of N-cyclopropyl-2,4-dinitroaniline, a key intermediate for various therapeutic candidates, intended for preclinical evaluation. The protocol details a robust and scalable method starting from commercially available reagents, focusing on process safety, product purity, and consistent yields. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the workflow to ensure accurate and reproducible execution.
Introduction
This compound serves as a crucial building block in the synthesis of a range of biologically active molecules. The dinitroaniline moiety is a known pharmacophore, and the cyclopropyl group can impart desirable pharmacological properties such as increased potency and metabolic stability. As drug candidates progress towards preclinical studies, the availability of a reliable and scalable synthesis for key intermediates is paramount. This protocol addresses the need for a well-documented and optimized procedure to produce this compound in sufficient quantities and of the high purity required for in-vivo and in-vitro preclinical testing.
Chemical Synthesis Workflow
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 2,4-dinitrochlorobenzene with cyclopropylamine in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| 2,4-Dinitrochlorobenzene | >99% purity |
| Cyclopropylamine | >99% purity |
| Triethylamine | >99% purity, anhydrous |
| Ethanol | 200 proof, anhydrous |
| Isopropanol | Reagent grade |
| Deionized Water | High purity |
| Glass-lined Reactor | Appropriate volume for scale, with overhead stirrer, condenser, and temperature probe |
| Heating/Cooling System | Circulator bath or mantle with temperature control |
| Filtration Apparatus | Buchner funnel, filter flask, vacuum source |
| Drying Oven | Vacuum oven |
| Analytical Instruments | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometer |
Scale-up Synthesis of this compound
This protocol is designed for a 100-gram scale synthesis.
-
Reactor Setup: Equip a clean, dry 2 L glass-lined reactor with an overhead mechanical stirrer, a reflux condenser with a drying tube, a thermocouple for internal temperature monitoring, and an addition funnel.
-
Reagent Charging: Charge the reactor with 2,4-dinitrochlorobenzene (100.0 g, 0.494 mol) and anhydrous ethanol (1 L).
-
Initial Stirring: Begin stirring the mixture to achieve a suspension.
-
Reagent Addition: In a separate flask, prepare a solution of cyclopropylamine (33.8 g, 0.592 mol, 1.2 equivalents) and triethylamine (60.0 g, 0.592 mol, 1.2 equivalents) in anhydrous ethanol (200 mL).
-
Controlled Addition: Add the cyclopropylamine/triethylamine solution dropwise to the stirred reactor suspension via the addition funnel over a period of 60-90 minutes. Maintain the internal temperature between 25-30°C. An exotherm may be observed; use a cooling bath if necessary to control the temperature.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then further cool to 0-5°C in an ice bath for at least 2 hours to facilitate product precipitation.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold ethanol (2 x 100 mL) and then with cold deionized water (2 x 200 mL) to remove triethylamine hydrochloride and other impurities.
-
Drying of Crude Product: Dry the crude product in a vacuum oven at 50°C to a constant weight.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude this compound to a suitably sized flask. Add isopropanol (approximately 10-15 mL per gram of crude product).
-
Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves. If necessary, add more isopropanol in small portions to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed Buchner funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 2 hours to induce crystallization.
-
Isolation of Pure Product: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
Data Presentation
| Parameter | Expected Value |
| Reaction Scale | 100 g (of 2,4-dinitrochlorobenzene) |
| Typical Yield (Crude) | 85-95% |
| Typical Yield (Purified) | 75-85% |
| Purity (HPLC) | >99% |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 94-96 °C |
Analytical Data
| Analysis | Specification |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.78 (d, J=2.8 Hz, 1H), 8.25 (dd, J=9.6, 2.8 Hz, 1H), 7.00 (d, J=9.6 Hz, 1H), 2.70-2.64 (m, 1H), 0.95-0.90 (m, 2H), 0.75-0.70 (m, 2H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.1, 137.9, 131.2, 129.8, 122.9, 114.9, 25.8, 7.9. |
| Mass Spec (ESI+) | m/z 224.07 [M+H]⁺ |
Safety Considerations
Dinitroaniline compounds are toxic and should be handled with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment: Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1][2][3][4]
-
Ventilation: All operations should be performed in a well-ventilated fume hood.[1][2][4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[1][2][5] In case of contact, flush the affected area with copious amounts of water.[4][5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[1][5]
-
Scale-up Precautions: The reaction is exothermic. Careful control of the addition rate and temperature is crucial to prevent a runaway reaction. Ensure a cooling system is readily available.
Preclinical Study Integration Workflow
The synthesized this compound must meet stringent purity criteria before being used in preclinical studies. The following workflow outlines the integration of the synthesis with preclinical requirements.
Caption: Workflow from synthesis to preclinical evaluation.
These application notes are intended to serve as a comprehensive guide for the safe and efficient scale-up synthesis of this compound. Adherence to these protocols will ensure the production of high-purity material suitable for rigorous preclinical evaluation.
References
Application Notes & Protocols: Formulation and Testing of N-cyclopropyl-2,4-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-2,4-dinitroaniline is a nitroaromatic compound with potential applications in various fields of research, including oncology and parasitology. Like other dinitroanilines, it is characterized by low water solubility and a lipophilic nature, which presents challenges for its formulation for both in vitro and in vivo studies.[1] These compounds are known to exert their biological effects, at least in part, by inhibiting mitosis through the disruption of microtubule formation.[2][3][4] This document provides detailed protocols for the formulation, in vitro cytotoxicity assessment, and preliminary in vivo toxicity evaluation of this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound and related compounds is presented in Table 1. This information is crucial for developing appropriate formulation strategies.
Table 1: Physicochemical Properties of Dinitroaniline Compounds
| Property | This compound | 2,4-dinitroaniline | General Dinitroanilines | Reference |
| Molecular Formula | C9H9N3O4 | C6H5N3O4 | - | [5][6] |
| Molecular Weight | ~223.19 g/mol | 183.12 g/mol | - | [5] |
| Appearance | - | Colorless to yellowish combustible powder | - | [6] |
| Solubility in water | Expected to be low | 0.06 g/L (20 °C) | Low | [1][6] |
| LogP (XLogP3) | ~2.4 | - | - | [7] |
| Melting Point | - | 187.8 °C | - | [6] |
Note: Properties for this compound are estimated based on structurally similar compounds where direct data is unavailable.
Formulation for In Vitro and In Vivo Testing
The low aqueous solubility of this compound necessitates the use of specific formulation strategies to ensure its bioavailability in experimental settings.[8][9]
Formulation for In Vitro Studies
For in vitro assays, a common approach is to dissolve the compound in a water-miscible organic solvent to create a stock solution, which is then further diluted in the cell culture medium.
Protocol 1: Preparation of Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh a desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[10] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Formulation for In Vivo Studies
For in vivo administration, particularly for oral or parenteral routes, more complex formulations are often required to improve solubility and absorption.
Protocol 2: Preparation of an Oral Gavage Formulation
-
Materials:
-
This compound powder
-
Corn oil or a mixture of Solutol HS 15, propylene glycol, and water.
-
Glass vials
-
Homogenizer or sonicator
-
-
Procedure for Corn Oil Suspension:
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Weigh the required amount of this compound.
-
Add the desired volume of corn oil to create a suspension of the target concentration.
-
Homogenize or sonicate the mixture until a uniform suspension is achieved.
-
Prepare fresh daily and keep the suspension stirring during administration to ensure uniform dosing.
-
Note: The choice of vehicle should be based on the specific animal model and route of administration, and its potential toxicity should be considered.[11]
In Vitro Testing Protocols
In vitro assays are essential for determining the cytotoxic potential and mechanism of action of this compound.[12]
Cell Viability and Cytotoxicity Assays
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in a complete cell culture medium.
-
Replace the existing medium with the medium containing the test compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Table 2: Example Data from a Hypothetical MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
Genotoxicity Assays
Protocol 4: Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA damage in individual cells.[13][14]
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Cell Treatment and Harvesting:
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Treat cells with this compound for a short period (e.g., 2-4 hours).
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Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
-
Slide Preparation and Lysis:
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Mix the cell suspension with low melting point agarose and layer onto a pre-coated microscope slide.
-
Immerse the slides in a lysis solution to remove cell membranes and proteins.
-
-
Alkaline Unwinding and Electrophoresis:
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Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA.
-
Perform electrophoresis to allow damaged DNA fragments to migrate out of the nucleus, forming a "comet tail".
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
-
In Vivo Testing Protocol
Preliminary in vivo studies are necessary to assess the toxicity and tolerability of this compound in a whole organism.[15]
Protocol 5: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
This protocol is designed to estimate the LD50 (lethal dose for 50% of the animals) and identify signs of toxicity.
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Animal Acclimatization and Grouping:
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Acclimatize animals (e.g., Sprague-Dawley rats) for at least 5 days.[11]
-
House animals individually.
-
-
Dosing:
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Administer a single oral dose of the this compound formulation to one animal.
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The starting dose is selected based on in vitro data and information on related compounds.
-
-
Observation:
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Dose Adjustment:
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If the animal survives, the next animal receives a higher dose.
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If the animal dies, the next animal receives a lower dose.
-
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Endpoint:
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The study is complete when a sufficient number of reversals in the outcome (survival/death) have been observed to allow for statistical analysis of the LD50.
-
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Necropsy:
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At the end of the study, perform a gross necropsy on all animals.
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Collect major organs for histopathological examination.
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Table 3: Example Data from a Hypothetical Acute Oral Toxicity Study
| Animal ID | Dose (mg/kg) | Outcome (48h) | Clinical Signs |
| 1 | 300 | Survival | No adverse effects |
| 2 | 500 | Survival | Lethargy, piloerection |
| 3 | 1000 | Death | Severe lethargy, tremors |
| 4 | 500 | Survival | Lethargy |
| 5 | 1000 | Death | Severe lethargy, tremors |
Visualizations
Proposed Mechanism of Action
Dinitroanilines are known to interfere with microtubule dynamics, leading to mitotic arrest and subsequent cell death.
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
The overall workflow for the formulation and testing of this compound is outlined below.
Caption: Experimental workflow from formulation to in vivo testing.
References
- 1. coresta.org [coresta.org]
- 2. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
- 3. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
- 4. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 5. N-(2-cyclopropylpropyl)-2,4-dinitroaniline | C12H15N3O4 | CID 115591489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common impurities in N-cyclopropyl-2,4-dinitroaniline synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N-cyclopropyl-2,4-dinitroaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction. | - Ensure the reaction is stirred efficiently to maximize contact between reactants. - Consider extending the reaction time or moderately increasing the temperature, while monitoring for byproduct formation. - Check the purity of the starting materials, as contaminants can inhibit the reaction. |
| Loss of product during workup. | - Minimize the number of transfer steps. - Ensure the pH is appropriately adjusted during aqueous washes to prevent the loss of the amine product. - When recrystallizing, use a minimal amount of hot solvent to ensure maximum crystal recovery upon cooling. | |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities. | - Wash the crude product with a suitable solvent to remove major impurities. For example, a wash with a dilute acid solution can remove basic impurities, while a wash with a non-polar solvent like hexane can remove unreacted starting materials. - Attempt purification by column chromatography before crystallization. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent which can act as a crystallization inhibitor. | |
| Presence of a Starting Material Spot on TLC/LC-MS | Incomplete reaction. | - As mentioned above, optimize reaction conditions (time, temperature) to drive the reaction to completion. |
| Insufficient purification. | - If recrystallization is ineffective, employ column chromatography for more efficient separation of the product from the starting material. | |
| Discolored Product (e.g., dark brown or black) | Formation of degradation products or polymeric impurities. | - Avoid excessive heating during the reaction and purification steps. - Purify the product by passing it through a short plug of silica gel or by recrystallization with activated charcoal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the starting materials and side reactions. These include:
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Unreacted 2,4-dinitrochlorobenzene: The electrophilic starting material.
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2,4-dinitrophenol: Formed from the hydrolysis of 2,4-dinitrochlorobenzene if moisture is present.
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Bis-arylated cyclopropylamine: A secondary reaction where the product reacts with another molecule of 2,4-dinitrochlorobenzene.
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Other isomeric dinitroanilines: If the 2,4-dinitrochlorobenzene starting material contains other isomers.
Q2: How can I remove unreacted 2,4-dinitrochlorobenzene from my product?
A2: Unreacted 2,4-dinitrochlorobenzene is less polar than the desired this compound. It can be effectively removed by:
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Recrystallization: Choose a solvent system where the solubility of 2,4-dinitrochlorobenzene is significantly different from your product. A common technique is to dissolve the crude product in a hot solvent (e.g., ethanol) and allow it to cool slowly. The desired product should crystallize out, leaving the impurity in the mother liquor.
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Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can provide excellent separation.
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Washing: Washing the crude solid with a non-polar solvent like hexane, in which the desired product has low solubility, can also remove residual 2,4-dinitrochlorobenzene.
Q3: My product is contaminated with 2,4-dinitrophenol. What is the best way to remove it?
A3: 2,4-dinitrophenol is acidic due to the phenolic hydroxyl group. It can be easily removed by an acid-base extraction:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with an aqueous basic solution, such as 1M sodium hydroxide or a saturated sodium bicarbonate solution. The 2,4-dinitrophenol will be deprotonated and move into the aqueous layer as its sodium salt.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.
Q4: What is the recommended experimental protocol for purifying crude this compound by recrystallization?
A4: The following is a general protocol for recrystallization:
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Impurity Removal Workflow
The following diagram illustrates a logical workflow for the identification and removal of common impurities during the synthesis of this compound.
Caption: Workflow for impurity identification and removal.
Optimizing reaction conditions for the synthesis of N-cyclopropyl-2,4-dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-cyclopropyl-2,4-dinitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is the nucleophilic aromatic substitution (SNAr) reaction between a 2,4-dinitro-substituted benzene derivative and cyclopropylamine. The most common starting material is 1-chloro-2,4-dinitrobenzene due to its commercial availability and reactivity. An alternative, high-yield synthesis utilizes 2,4-dinitrobenzenesulfonic acid as the starting material.[1]
Q2: What is the general reaction mechanism?
A2: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups strongly activate the aromatic ring towards attack by the nucleophilic cyclopropylamine. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Subsequently, the leaving group (e.g., chloride) is eliminated, restoring the aromaticity of the ring and yielding the final product.
Q3: Which solvents are recommended for this synthesis?
A3: Aprotic polar solvents are generally preferred as they can solvate the intermediate complex and facilitate the reaction. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), or a mixture of the two, are commonly used.[2] Tetrahydrofuran (THF) has also been reported as an effective solvent.[1] The choice of solvent can influence the reaction rate and the solubility of reactants.
Q4: What is the optimal reaction temperature?
A4: The reaction is typically conducted at temperatures ranging from 20°C to 50°C.[2] A gentle heat may be required to ensure a reasonable reaction rate, but excessive temperatures should be avoided to minimize the formation of side products. One reported procedure using 2,4-dinitrobenzenesulfonic acid was carried out at 20°C.[1]
Q5: Is a base required for this reaction?
A5: While the reaction can proceed without an added base, as cyclopropylamine itself can act as a base to neutralize the liberated HCl, the addition of a non-nucleophilic base is often beneficial. A base, such as triethylamine or sodium carbonate, can scavenge the acid produced during the reaction, preventing the protonation and deactivation of the cyclopropylamine nucleophile and potentially improving the reaction rate and yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient reaction temperature. 3. Deactivation of cyclopropylamine by acid. 4. Poor quality solvent. | 1. Check the purity of 1-chloro-2,4-dinitrobenzene and cyclopropylamine. Use freshly opened or purified reagents. 2. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. A range of 20-50°C is a good starting point.[2] 3. Add a non-nucleophilic base (e.g., triethylamine, sodium carbonate) to the reaction mixture to neutralize the HCl formed. 4. Use anhydrous, high-purity solvents. |
| Formation of Multiple Products (as seen on TLC) | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in starting materials. 3. Reaction with solvent (less common with recommended solvents). | 1. Lower the reaction temperature and extend the reaction time. Monitor the reaction closely by TLC to determine the optimal balance. 2. Purify the starting materials before use. 3. Ensure the use of appropriate aprotic polar solvents like DMSO, DMF, or THF. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is an oil or low-melting solid. | 1. Ensure the reaction has gone to completion by TLC. If necessary, add a slight excess of cyclopropylamine. 2. An aqueous workup with a dilute acid wash can help remove basic impurities, followed by a wash with brine. Column chromatography on silica gel may be necessary for high purity. 3. If the product does not crystallize easily, attempt trituration with a non-polar solvent like hexane to induce solidification. |
| Darkening of the Reaction Mixture | 1. Formation of colored byproducts. 2. Decomposition of starting materials or product at elevated temperatures. | 1. This is often expected in this type of reaction. The formation of the Meisenheimer complex and the final product can result in a colored solution. 2. If excessive darkening occurs, consider lowering the reaction temperature. |
Data Presentation
Table 1: Summary of Reported Reaction Conditions
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dinitrobenzenesulfonic acid | Cyclopropylamine | THF | 20 | 0.5 | 92.0 | [1] |
| Substituted 2-fluoronitrobenzene | Cyclopropylamine | DMSO/DMF | 20-50 | Not Specified | Not Specified | [2] |
Experimental Protocols
Method 1: Synthesis from 2,4-dinitrobenzenesulfonic acid[1]
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To a solution of 2,4-dinitrobenzenesulfonic acid in tetrahydrofuran (THF), add cyclopropylamine.
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Stir the reaction mixture at 20°C for 30 minutes.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
Method 2: General Protocol based on Nucleophilic Aromatic Substitution of 1-chloro-2,4-dinitrobenzene
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Dissolve 1-chloro-2,4-dinitrobenzene in a suitable aprotic polar solvent (e.g., DMSO or DMF) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
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Add a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine).
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Add cyclopropylamine (1.1 equivalents) dropwise to the stirred solution.
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Heat the reaction mixture to a temperature between 20-50°C.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Overcoming poor solubility of N-cyclopropyl-2,4-dinitroaniline in aqueous solutions
Welcome to the technical support center for N-cyclopropyl-2,4-dinitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Compound Profile: this compound
This compound is a highly lipophilic molecule, as indicated by its calculated XLogP3 value of 4.1.[1] This characteristic predicts very low solubility in aqueous solutions, a common challenge for researchers. The dinitroaniline structure contains two nitro groups, which are strong electron-withdrawing groups. This significantly reduces the basicity of the aniline nitrogen, making pH-modification for solubility enhancement largely ineffective in the typical physiological range.[2] Therefore, alternative formulation strategies are required to achieve desired concentrations in aqueous media for experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A: The compound's chemical structure, featuring a cyclopropyl group and a dinitrophenyl ring, makes it highly hydrophobic (lipophilic). Its high calculated XLogP3 value suggests it has a strong preference for non-polar environments over water.[1] Consequently, it exhibits very limited solubility in aqueous systems without the aid of solubilizing agents.
Q2: I need to prepare a stock solution. What is a good starting point?
A: For initial stock solutions, using a water-miscible organic co-solvent is the most straightforward approach. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of compounds.[3] Start by preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can exhibit toxicity or off-target effects, typically kept below 0.5% (v/v).
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small amount of co-solvent. To address this, you can:
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Decrease the final concentration: Your target concentration may be too high for the chosen co-solvent percentage.
-
Increase the co-solvent concentration: If your experimental system tolerates it, slightly increasing the final percentage of the co-solvent may keep the compound in solution.
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Use a different solubilization technique: Methods like cyclodextrin complexation or micellar solubilization can provide greater stability and higher achievable concentrations in aqueous media compared to co-solvents alone.[4][5][6]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A: This is generally not an effective strategy. The two electron-withdrawing nitro groups on the aniline ring significantly suppress the basicity of the amino group, making its pKa very low.[2] As a result, protonating this group to form a more soluble salt requires extremely acidic conditions (pH < 0), which are not compatible with most biological experiments.
Q5: What are the advantages of using cyclodextrins over co-solvents?
A: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, forming an "inclusion complex."[4][7][8][9] This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule.[4][7] Key advantages include:
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Higher Solubility: Often achieves higher concentrations in water than co-solvents alone.
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Reduced Toxicity: Can mask the guest molecule from interacting with cells, potentially reducing the toxicity associated with the free compound or the organic solvent.
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Improved Stability: Protects the encapsulated compound from degradation.[7]
Q6: Are there other advanced options for formulating this compound for in vivo studies?
A: Yes, for more advanced applications, especially in vivo studies, creating a nanosuspension is a powerful technique. A nanosuspension consists of sub-micron colloidal particles of the pure drug stabilized by surfactants or polymers.[10][11] Reducing the particle size to the nanometer range drastically increases the surface area, which enhances the dissolution rate and saturation solubility.[12][13] This can significantly improve a drug's bioavailability after oral or parenteral administration.[10]
Troubleshooting Guide for Solubility Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Compound will not dissolve in 100% DMSO. | The compound may be highly crystalline or aggregated. | Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous media. | The compound's aqueous solubility limit is exceeded. The co-solvent concentration is too low. | 1. Lower the final compound concentration. 2. Switch to a more robust solubilization method like cyclodextrin complexation.[14] 3. Prepare a nanosuspension for a more stable formulation.[15] |
| Solution is clear initially but forms precipitate over time. | The solution is supersaturated and thermodynamically unstable. The compound may be degrading. | 1. Use a precipitation inhibitor (e.g., HPMC, PVP) if using a solid dispersion approach.[5] 2. Prepare fresh solutions immediately before use. 3. Confirm compound stability under your experimental conditions (pH, light, temperature). |
| Inconsistent results in biological assays. | Poor solubility is leading to variable effective concentrations. The solubilizing agent (e.g., DMSO) is causing off-target effects. | 1. Visually confirm the absence of precipitate in your assay plates/tubes. 2. Switch to a more biocompatible solubilization method like using Hydroxypropyl-β-cyclodextrin (HP-β-CD).[14] 3. Always run a vehicle control (media + solubilizing agent) to account for its effects. |
Data Presentation
Due to the lack of specific experimental solubility data for this compound in the literature, the table below compares the general characteristics of common solubilization techniques applicable to this type of hydrophobic compound.
Table 1: Comparison of Solubilization Strategies
| Method | Mechanism | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces solvent polarity.[3][16] | 10 - 1,000+ | Simple, fast, widely used.[17] | Potential for precipitation on dilution, solvent toxicity.[17][18] |
| Surfactants (Micellar Solubilization) | Incorporates compound into hydrophobic micelle cores.[19] | 100 - 100,000+ | High solubilization capacity, established technology. | Potential for cell lysis/toxicity depending on surfactant and concentration.[18] |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex.[4][9] | 10 - 20,000+ | Low toxicity, improves stability, widely used in pharmaceuticals.[7][8] | Limited by complex stoichiometry and cyclodextrin solubility. |
| Nanosuspension | Increases surface area and dissolution rate by particle size reduction.[12][20] | N/A (improves dissolution rate and Csat) | High drug loading, suitable for multiple administration routes, carrier-free.[10][15] | Requires specialized equipment (homogenizers, mills), potential for physical instability (particle growth).[15] |
Experimental Protocols & Visualizations
Workflow for Selecting a Solubilization Method
The following workflow provides a logical progression for identifying a suitable solubilization strategy for this compound.
Caption: A decision-making workflow for selecting an appropriate solubilization strategy.
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Accurately weigh a specific amount of this compound (e.g., 5 mg).
-
Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 50 mM).
-
Vortex and/or sonicate the vial until the solid is completely dissolved. A gentle warming to 37°C may be applied if necessary.
-
-
Preparation of Working Solution:
-
Perform a serial dilution of the DMSO stock solution directly into your final aqueous medium (e.g., cell culture media, phosphate-buffered saline).
-
Crucially, add the DMSO stock to the aqueous medium (not the other way around) while vortexing to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.
-
Ensure the final concentration of DMSO is below the tolerance limit of your assay (typically <0.5%).
-
-
Controls:
-
Prepare a vehicle control containing the same final concentration of DMSO in the aqueous medium but without the compound.
-
Mechanism of Cyclodextrin Inclusion Complexation
This diagram illustrates how a hydrophobic molecule is encapsulated by a cyclodextrin to enhance its solubility in water.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin's cavity.
Protocol 2: Solubilization using Cyclodextrin (HP-β-CD)
-
Preparation of Cyclodextrin Solution:
-
Prepare a stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or your desired buffer (e.g., 40% w/v). HP-β-CD has high water solubility.
-
-
Complexation:
-
Add an excess amount of solid this compound to the HP-β-CD solution.
-
Seal the container and agitate the mixture at room temperature for 24-72 hours using a magnetic stirrer or orbital shaker to allow the system to reach equilibrium. Protect from light if the compound is light-sensitive.
-
-
Separation and Quantification:
-
After equilibration, remove the undissolved compound by centrifugation (e.g., 15,000 x g for 30 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Determine the concentration of the solubilized compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. This concentration represents the maximum achievable solubility with that specific concentration of HP-β-CD.
-
-
Preparation of Working Solutions:
-
The resulting clear, filtered solution can be used as a stock solution and diluted as needed with your aqueous experimental medium.
-
References
- 1. N-(2-cyclopropylpropyl)-2,4-dinitroaniline | C12H15N3O4 | CID 115591489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. wjbphs.com [wjbphs.com]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceasia.org [scienceasia.org]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. jetir.org [jetir.org]
- 18. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 20. globalresearchonline.net [globalresearchonline.net]
Degradation pathways of N-cyclopropyl-2,4-dinitroaniline under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of N-cyclopropyl-2,4-dinitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for dinitroaniline herbicides like this compound?
A1: The primary degradation pathways for dinitroaniline herbicides are photodegradation and microbial degradation.[1][2][3] Volatilization can also contribute to the loss of these compounds from soil surfaces.[3][4]
Q2: What are the expected major types of reactions in the degradation of this compound?
A2: Based on studies of related dinitroaniline herbicides, the expected degradation reactions include:
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Nitro-group reduction: One or both of the nitro groups (-NO2) are reduced to amino groups (-NH2). This is a common pathway in microbial degradation.
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Dealkylation: The N-cyclopropyl group may be cleaved from the aniline ring.
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Hydroxylation: Introduction of hydroxyl (-OH) groups onto the aromatic ring.[5]
Q3: What analytical methods are suitable for studying the degradation of this compound and its products?
A3: Gas chromatography (GC) and liquid chromatography (LC) are commonly used techniques.[6] Specific detectors that have proven effective include:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Gas Chromatography with an Electron Capture Detector (GC-ECD)
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6]
Q4: How can I minimize the volatilization of this compound during my experiments?
A4: Dinitroaniline herbicides can be volatile.[1][2] To minimize loss due to volatilization, especially in soil studies, the compound should be incorporated into the soil rather than applied to the surface.[1][2] In laboratory settings, conducting experiments in closed systems can prevent volatilization.
Q5: What is a reasonable timeframe for observing significant degradation of dinitroaniline herbicides?
A5: The half-life of dinitroaniline herbicides can vary widely depending on the specific compound and environmental conditions. Under anaerobic conditions, half-lives can range from 7 to 27 days, while under aerobic conditions, they can range from 19 to 132 days.[4] Degradation is generally faster in warm, moist conditions compared to cool, dry conditions.[4]
Troubleshooting Guides
Issue 1: Incomplete or Slow Degradation
| Possible Cause | Troubleshooting Step |
| Suboptimal environmental conditions for microbial degradation. | Ensure the temperature and moisture levels are appropriate for microbial activity. Optimal temperatures are generally in the range of 25-35°C. Maintain adequate soil moisture.[4] |
| Low bioavailability of the compound. | Dinitroanilines bind strongly to soil organic matter, which can reduce their availability to microorganisms.[1][2] Consider using a soil with lower organic content for initial studies or extracting the compound to assess degradation in a liquid medium. |
| Lack of appropriate microbial populations. | If using a soil sample, it may lack the specific microorganisms capable of degrading the compound. Consider enriching the microbial community by pre-incubating the soil with the herbicide. |
| Incorrect pH. | The optimal pH for the degradation of a related dinitroaniline, pendimethalin, by one bacterial strain was found to be 7.0.[5] Check and adjust the pH of your experimental system. |
Issue 2: Identification of Unexpected Degradation Products
| Possible Cause | Troubleshooting Step |
| Abiotic degradation pathways. | Besides microbial degradation, consider the possibility of chemical degradation (e.g., hydrolysis) or photodegradation if the experiment is exposed to light.[3] Run sterile controls (e.g., autoclaved soil) and dark controls to differentiate between microbial, chemical, and photodegradation. |
| Contamination of the sample or analytical standards. | Verify the purity of your starting material and analytical standards. Run blank samples to check for contamination from solvents or glassware. |
| Complex metabolic pathways. | Microorganisms can produce a variety of metabolites through different enzymatic reactions. Utilize advanced analytical techniques like high-resolution mass spectrometry to help elucidate the structures of unknown products. |
Issue 3: Poor Recovery of the Analyte from the Experimental Matrix
| Possible Cause | Troubleshooting Step |
| Inefficient extraction method. | Dinitroanilines are strongly sorbed to soil particles.[4] An effective extraction may require a combination of organic solvents and techniques like sonication or Soxhlet extraction. Common solvents for extraction include methanol, acetone, and acetonitrile. |
| Analyte degradation during sample preparation. | Minimize the time between sample collection, extraction, and analysis. Store samples at low temperatures (e.g., -20°C) to prevent further degradation. |
| Matrix effects in the analytical instrument. | Co-extracted substances from the sample matrix (e.g., soil, culture medium) can interfere with the analysis, causing signal suppression or enhancement. Use matrix-matched standards for calibration or employ sample cleanup techniques like solid-phase extraction (SPE).[6] |
Experimental Protocols
Protocol 1: Photodegradation Study
This protocol is a generalized procedure based on studies of other dinitroaniline herbicides.
-
Preparation of the Test System:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or acetone) to prepare a stock solution.
-
Apply the solution to a non-reactive surface, such as a glass plate or a thin layer of soil on a plate, to achieve a uniform concentration.
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Allow the solvent to evaporate completely.
-
-
Exposure to Light:
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Place the plates in a light exposure chamber equipped with a lamp that simulates the solar spectrum (e.g., a xenon arc lamp).
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For comparison, prepare a set of dark control plates by wrapping them in aluminum foil.
-
Maintain a constant temperature during the experiment.
-
-
Sampling and Analysis:
-
At predetermined time intervals, remove a plate from the light chamber and a corresponding dark control.
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Extract the compound and its degradation products from the plate using an appropriate organic solvent.
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Analyze the extracts using a suitable analytical method, such as GC-MS or LC-MS/MS, to quantify the parent compound and identify degradation products.
-
Protocol 2: Microbial Degradation Study in Soil
This protocol provides a general framework for investigating microbial degradation in a soil matrix.
-
Soil Preparation:
-
Collect fresh soil samples and sieve them to remove large debris.
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Determine the soil's physicochemical properties, including pH, organic matter content, and texture.
-
Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity).
-
-
Application of the Compound:
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Prepare a solution of this compound in a minimal amount of a volatile solvent.
-
Add the solution to the soil and mix thoroughly to ensure a homogeneous distribution.
-
Allow the solvent to evaporate in a fume hood.
-
-
Incubation:
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Divide the treated soil into individual microcosms (e.g., glass jars).
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For sterile controls, autoclave a portion of the treated soil.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Maintain soil moisture by periodically adding sterile water.
-
-
Sampling and Extraction:
-
At specified time points, sacrifice replicate microcosms from both the non-sterile and sterile treatments.
-
Extract the soil samples with a suitable organic solvent.
-
-
Analysis:
-
Analyze the extracts using an appropriate analytical method to determine the concentration of the parent compound and identify any metabolites.
-
Quantitative Data Summary
As there is no specific quantitative data available for this compound, the following table provides a general range of degradation rates observed for other dinitroaniline herbicides under different conditions.
| Dinitroaniline Herbicides (General) | Condition | Half-life (Days) | Reference |
| Various dinitroanilines | Anaerobic soil | 7 - 27 | [4] |
| Various dinitroanilines | Aerobic soil | 19 - 132 | [4] |
Visualizations
Below are diagrams illustrating potential degradation pathways and a typical experimental workflow.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a microbial degradation study in soil.
References
- 1. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 3. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavior of Dinitroaniline Herbicides in Soils | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. coresta.org [coresta.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-cyclopropyl-2,4-dinitroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of N-cyclopropyl-2,4-dinitroaniline. The following information provides a structured approach to troubleshooting, along with detailed experimental protocols and explanations of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a compound like this compound?
A1: Peak tailing for this compound, a compound with a basic secondary amine group, is most often caused by secondary interactions with the stationary phase. The primary culprits include:
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Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine group of the analyte through ion-exchange, leading to tailing.[1][2][3]
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Mobile Phase pH: If the mobile phase pH is not optimized, the analyte can exist in both ionized and non-ionized forms, leading to multiple retention mechanisms and peak asymmetry.[2][4]
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][5]
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Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can contribute to band broadening and peak tailing.[2]
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Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[5]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds. This compound has a secondary amine that can be protonated. The pKa of the conjugate acid of the similar compound 2,4-dinitroaniline is -4.53, indicating it is a very weak base. However, interactions can still occur with acidic silanol groups on the column packing.
-
At low pH (around 2-3): The silanol groups on the silica surface are protonated and thus less likely to interact with the analyte. This is often the most effective way to reduce peak tailing for basic compounds.[3]
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At mid-range pH (4-7): Silanol groups can be deprotonated (negatively charged), leading to strong ionic interactions with the protonated analyte, causing significant tailing.
-
At high pH (above 8): The analyte will be in its neutral form, and silanol interactions are minimized. However, traditional silica-based columns are not stable at high pH. Specialized hybrid or organic polymer-based columns are required for high-pH operation.
Q3: What type of HPLC column is recommended for analyzing this compound?
A3: To minimize peak tailing, it is advisable to use a modern, high-purity, end-capped C18 column.
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End-capped columns: These columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.
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High-purity silica (Type B): Modern columns are made with high-purity silica, which has a lower metal content and fewer acidic silanol sites compared to older Type A silica.
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Polar-embedded or polar-endcapped phases: These columns have a polar group incorporated into the stationary phase, which can help to shield the analyte from residual silanol groups.
Q4: Can mobile phase additives help to reduce peak tailing?
A4: Yes, mobile phase additives can be very effective.
-
Buffers: Using a buffer at a concentration of 10-25 mM helps to maintain a constant mobile phase pH, which is crucial for reproducible retention times and peak shapes.
-
Competing Bases: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites and improve the peak shape of basic analytes. However, with modern high-purity columns, this is often not necessary.
Troubleshooting Guide
The following table summarizes common issues leading to peak tailing and provides systematic troubleshooting steps.
| Observation | Potential Cause | Troubleshooting Steps |
| All peaks in the chromatogram are tailing. | Extra-column effects or physical column problems . | 1. Check for and minimize the length and diameter of all tubing between the injector and detector. 2. Ensure all fittings are properly connected. 3. Inspect the column for voids or a blocked frit. If a void is suspected, the column may need to be replaced.[1] 4. Try reversing and flushing the column (if permitted by the manufacturer). |
| Only the peak for this compound is tailing. | Secondary interactions with the stationary phase. | 1. Lower the mobile phase pH: Adjust the pH to be 2-3 units below the pKa of the analyte if possible. For this compound, a starting pH of 2.5-3.0 is recommended.[3] 2. Use a different column: Switch to a high-purity, end-capped C18 column or a column with a polar-embedded phase. 3. Add a mobile phase modifier: Consider adding a buffer to maintain a consistent pH. |
| Peak tailing worsens with increasing sample concentration. | Column overload. | 1. Reduce the injection volume. 2. Dilute the sample.[5] |
| Peak shape degrades over a sequence of injections. | Column contamination or degradation . | 1. Flush the column with a strong solvent to remove contaminants. 2. Use a guard column to protect the analytical column from strongly retained matrix components.[5] 3. If the problem persists, the column may need to be replaced. |
Quantitative Data on Peak Tailing
The asymmetry factor (As) is a quantitative measure of peak shape, where As > 1 indicates a tailing peak. The following table illustrates the effect of mobile phase pH on the peak asymmetry of a basic compound, methamphetamine, which serves as a relevant example for amine-containing analytes.
| Mobile Phase pH | Asymmetry Factor (As) of Methamphetamine |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
Data adapted from Element Lab Solutions, demonstrating a significant improvement in peak shape at a lower pH.[3]
Experimental Protocols
Recommended Starting HPLC Method for this compound:
This protocol is based on established methods for similar dinitroaniline compounds and general principles for analyzing basic analytes.[6]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a low-pH aqueous buffer (e.g., 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid).
-
Gradient: Start with a mobile phase composition that provides good retention and gradually increase the organic solvent percentage if needed for elution. A suggested starting point is 30:70 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol for Mobile Phase pH Adjustment:
-
Prepare the aqueous component of the mobile phase (e.g., 20 mM potassium phosphate).
-
Use a calibrated pH meter to monitor the pH.
-
Slowly add a concentrated acid (e.g., phosphoric acid) or base to the aqueous solution while stirring until the desired pH is reached.
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Filter the buffer solution through a 0.45 µm filter before use.
Visual Troubleshooting Guides
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for diagnosing the cause of peak tailing.
Analyte-Stationary Phase Interactions
Caption: Comparison of ideal and problematic interactions leading to peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to avoid during the synthesis of N-cyclopropyl-2,4-dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of N-cyclopropyl-2,4-dinitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophilic cyclopropylamine attacks the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene, displacing the chloride leaving group. The two nitro groups on the benzene ring are crucial as they withdraw electron density, activating the ring for nucleophilic attack.
Q2: What are the most common side reactions to be aware of during this synthesis?
The most common side reactions include:
-
Hydrolysis of 2,4-dinitrochlorobenzene: Formation of 2,4-dinitrophenol as a significant impurity.
-
Formation of Bis(2,4-dinitrophenyl) Ether: A secondary reaction following the initial hydrolysis.
-
Over-alkylation/Di-substitution: Formation of a tertiary amine byproduct.
-
Ring Opening of Cyclopropylamine: Potential degradation of the nucleophile under harsh conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of 2,4-dinitrochlorobenzene and the formation of the this compound product. A typical mobile phase could be a mixture of hexane and ethyl acetate.
Troubleshooting Guide
Issue 1: Presence of a significant amount of 2,4-dinitrophenol impurity in the final product.
Possible Cause:
This impurity arises from the hydrolysis of the starting material, 2,4-dinitrochlorobenzene (DNCB). This side reaction is favored by the presence of water and basic conditions. Cyclopropylamine itself can act as a base, promoting this hydrolysis.
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize the presence of water.
-
Control of Basicity: While cyclopropylamine is the nucleophile, using a large excess can increase the basicity of the reaction mixture. A slight excess (1.1-1.5 equivalents) is often sufficient. The addition of a non-nucleophilic base, like a tertiary amine (e.g., triethylamine or diisopropylethylamine), can be used to scavenge the HCl generated during the reaction, but its amount should be carefully controlled to avoid excessive basicity.
-
Temperature Control: Lowering the reaction temperature can help to disfavor the hydrolysis reaction, which often has a higher activation energy than the desired substitution.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Aprotic (e.g., THF, CH₃CN) | Minimizes water content. |
| Base | Minimal excess of cyclopropylamine | Controls basicity to reduce hydrolysis. |
| Temperature | 20-50°C | Balances reaction rate and side reactions. |
Issue 2: Isolation of a high-molecular-weight byproduct, identified as bis(2,4-dinitrophenyl) ether.
Possible Cause:
This byproduct is formed when the 2,4-dinitrophenolate anion, generated from the hydrolysis of DNCB, acts as a nucleophile and attacks another molecule of DNCB.
Solutions:
The strategies to avoid this side product are the same as for preventing the initial hydrolysis of DNCB, as the formation of 2,4-dinitrophenol is the prerequisite for this subsequent reaction.
-
Strict Anhydrous Conditions: This is the most critical factor.
-
Temperature Management: Avoid excessive heating.
Issue 3: Detection of a di-substituted byproduct, N,N-bis(2,4-dinitrophenyl)cyclopropylamine.
Possible Cause:
While less common due to the reduced nucleophilicity of the product's nitrogen atom, it is possible for the this compound product to act as a nucleophile and react with another molecule of DNCB, especially if a large excess of DNCB is used or at elevated temperatures.
Solutions:
-
Stoichiometry Control: Use a slight excess of cyclopropylamine relative to DNCB to ensure the complete consumption of the electrophile.
-
Controlled Addition: Add the DNCB solution slowly to the cyclopropylamine solution to maintain a low concentration of the electrophile throughout the reaction.
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | Cyclopropylamine:DNCB (1.1:1 to 1.5:1) | Minimizes unreacted DNCB. |
| Addition Mode | Slow addition of DNCB to amine | Prevents localized high concentrations of DNCB. |
Issue 4: Low yield and presence of unidentified polar impurities, possibly from cyclopropylamine degradation.
Possible Cause:
The cyclopropane ring is strained and can undergo ring-opening reactions under harsh conditions, such as high temperatures or the presence of strong acids or oxidants. While typical SNAr conditions are not strongly acidic, localized acidity or excessive heat could potentially lead to the degradation of the cyclopropylamine nucleophile.
Solutions:
-
Moderate Reaction Temperature: Avoid high temperatures that could promote the ring opening of the cyclopropylamine.
-
Use of a Scavenger Base: Employing a non-nucleophilic base can neutralize the HCl formed during the reaction, preventing a decrease in pH.
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound:
-
To a solution of cyclopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a non-nucleophilic base such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of 2,4-dinitrochlorobenzene (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture can be worked up by filtering the triethylamine hydrochloride salt and concentrating the filtrate. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Desired reaction pathway for the synthesis of this compound.
Caption: Common side reactions during the synthesis of this compound.
Technical Support Center: Enhancing the Biological Activity of N-cyclopropyl-2,4-dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyclopropyl-2,4-dinitroaniline and its derivatives. The information is designed to address common challenges encountered during synthesis, biological evaluation, and modification of these compounds to enhance their activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of biological activity for this compound?
A1: The primary mechanism of action for dinitroaniline compounds, including this compound, is the inhibition of microtubule polymerization.[1][2] These compounds bind to tubulin, the protein subunit of microtubules, preventing their assembly.[1][2] This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as mitosis (cell division), leading to the observed herbicidal and potential anti-protozoal effects.[1][3][4]
Q2: Are there known modifications to this compound that enhance its biological activity?
A2: Currently, there is limited publicly available data specifically detailing the synthesis and enhanced biological activity of modified this compound derivatives. However, structure-activity relationship (SAR) studies on the broader dinitroaniline class suggest that modifications to the amine substituent and the aromatic ring can influence activity. For instance, altering the lipophilicity and hydrogen-bonding capabilities of the amine substituents has been explored to improve the efficacy of other dinitroanilines.[5]
Q3: What are the key safety precautions when working with this compound?
A3: 2,4-Dinitroaniline and its derivatives are classified as toxic.[6] It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Troubleshooting Guides
Synthesis of this compound
Problem: Low yield during the synthesis of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction is stirred vigorously and heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using thin-layer chromatography (TLC). |
| Side reactions | The reaction of 2,4-dinitrochlorobenzene with amines can sometimes lead to the formation of byproducts.[7] Ensure the dropwise addition of reagents and maintain strict temperature control to minimize side reactions. |
| Purification losses | Recrystallization is a common purification method for dinitroanilines.[7] To minimize loss, ensure the correct solvent system is used and allow for slow cooling to maximize crystal formation. |
| Impure starting materials | Use high-purity 2,4-dinitrochlorobenzene and cyclopropylamine. Impurities in the starting materials can lead to lower yields and the formation of unwanted side products. |
Problem: Difficulty in purifying the final product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Oily product | If the product oils out during recrystallization, try using a different solvent system or a combination of solvents. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Persistent impurities | If recrystallization is insufficient, column chromatography using silica gel may be necessary to separate the desired product from impurities.[8] |
Biological Activity Assays
Problem: Inconsistent results in herbicidal activity assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Uneven herbicide application | Ensure uniform application of the test compound to the soil or plant surface. For pre-emergence assays, thorough mixing with the soil is critical.[9][10] |
| Variable environmental conditions | Maintain consistent temperature, light, and humidity in the growth chamber or greenhouse, as these factors can significantly impact plant growth and herbicide efficacy.[11] |
| Seed quality | Use seeds with a high and uniform germination rate to ensure a consistent plant stand for the assay.[12] |
| Soil composition | The type of soil can affect the bioavailability of the herbicide. Use a standardized soil mixture for all experiments to ensure reproducibility.[13] |
Problem: No inhibition observed in the in vitro microtubule polymerization assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive tubulin | Ensure that the purified tubulin is active and has not undergone multiple freeze-thaw cycles. It is recommended to use freshly prepared or commercially available tubulin of high quality.[14] |
| Incorrect buffer conditions | The polymerization of tubulin is highly sensitive to the buffer composition, pH, and temperature. Use a well-established tubulin polymerization buffer and maintain the recommended temperature (typically 37°C).[15][16] |
| Compound insolubility | Dinitroanilines have low aqueous solubility.[1] Ensure that the test compound is fully dissolved in the assay buffer. A small amount of DMSO can be used to aid solubility, but the final concentration should be kept low to avoid affecting tubulin polymerization. |
| Insufficient compound concentration | Test a range of concentrations to determine the effective inhibitory concentration. |
Experimental Protocols
Synthesis of this compound
Materials:
-
2,4-Dinitrochlorobenzene
-
Cyclopropylamine
-
Triethylamine (or another suitable base)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and heating/stirring equipment
Procedure:
-
Dissolve 2,4-dinitrochlorobenzene in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate container, mix cyclopropylamine with an equimolar amount of triethylamine.
-
Slowly add the cyclopropylamine/triethylamine mixture to the stirred solution of 2,4-dinitrochlorobenzene at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
In Vitro Microtubule Polymerization Assay (Turbidimetric Method)
This protocol is a general method to assess the effect of compounds on microtubule polymerization in vitro.[18][19]
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate) solution
-
Tubulin polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
This compound (dissolved in DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add GTP to the reaction mixture to a final concentration of 1 mM.
-
Add the test compound (this compound) at various concentrations. Include a DMSO-only control.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate or cuvettes.
-
Immediately place the plate/cuvettes in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Analyze the data by comparing the polymerization rates and extent of polymerization in the presence of the test compound to the control.
Visualizations
Signaling Pathway: Dinitroaniline Inhibition of Microtubule Polymerization
Caption: Dinitroaniline compounds bind to tubulin dimers, inhibiting their polymerization into microtubules and leading to mitotic arrest.
Experimental Workflow: Synthesis and Purification of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
- 3. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. lawnlove.com [lawnlove.com]
- 10. fs.usda.gov [fs.usda.gov]
- 11. chemcert.com.au [chemcert.com.au]
- 12. analyzeseeds.com [analyzeseeds.com]
- 13. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 14. researchgate.net [researchgate.net]
- 15. arxiv.org [arxiv.org]
- 16. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound|lookchem [lookchem.com]
- 18. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
Refining purification techniques for high-purity N-cyclopropyl-2,4-dinitroaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for high-purity N-cyclopropyl-2,4-dinitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the nucleophilic aromatic substitution (SNA_r_) of an activated 2,4-dinitrobenzene derivative with cyclopropylamine. A common starting material is 2,4-dinitrochlorobenzene or 2,4-dinitrobenzenesulfonic acid. A referenced method involves the reaction of 2,4-dinitrobenzenesulfonic acid with cyclopropylamine in tetrahydrofuran (THF) at 20°C for 30 minutes, reportedly yielding up to 92% of the final product.[1]
Q2: What are the potential impurities I should be aware of during purification?
A2: Based on the typical synthesis, the primary impurities may include:
-
Unreacted Starting Materials: Residual 2,4-dinitrochlorobenzene and excess cyclopropylamine.
-
Side Products: Although less common with a sterically hindered amine like cyclopropylamine, there is a possibility of di-substitution on the aromatic ring.
-
Solvent Residues: Remaining solvents from the reaction and extraction steps (e.g., THF, dichloromethane, ethyl acetate).
-
Nitrosamines: Dinitroaniline compounds can sometimes contain residual nitrosating species, which could lead to the formation of nitrosamines, especially at elevated temperatures.[2]
Q3: What are the recommended purification techniques for achieving high-purity this compound?
A3: A combination of techniques is often employed to achieve high purity (>99%). The most effective methods are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification.
Troubleshooting Guides
Recrystallization
Q4: My this compound is not crystallizing from solution. What should I do?
A4: This is a common issue that can be resolved with the following steps:
-
Induce Crystallization:
-
Seeding: Add a small crystal of pure this compound to the supersaturated solution to provide a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can serve as nucleation points.
-
-
Increase Supersaturation:
-
Evaporation: If an excess of solvent was used, carefully evaporate some of the solvent to increase the concentration of the compound.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to further decrease the solubility of the product.
-
Q5: The compound is "oiling out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities. To address this:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and attempt to redissolve it, then cool slowly.
-
Change Solvent System: The chosen solvent may not be ideal. A solvent pair (one in which the compound is soluble and one in which it is less soluble) can sometimes promote crystallization over oiling out.
Column Chromatography
Q6: I am having trouble separating my product from an impurity with a similar Rf value on the TLC plate. What can I do?
A6: Improving separation of compounds with close Rf values requires optimizing the chromatography conditions:
-
Adjust Solvent Polarity: A less polar mobile phase will generally result in lower Rf values and can increase the separation between spots. Experiment with different ratios of your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Try a Different Solvent System: Sometimes a complete change in the solvent system can alter the selectivity of the separation. Consider combinations like dichloromethane/hexane or toluene/ethyl acetate.
-
Use a Longer Column: A longer column provides more stationary phase for the separation to occur, which can improve the resolution of closely eluting compounds.
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with very similar polarities.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Solvent/Eluent System | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water | 98-99% | 70-85% | Simple, scalable, good for removing baseline impurities. | Can have lower yields due to product solubility in the mother liquor; may not remove impurities with similar solubility. |
| Column Chromatography | Silica Gel with Ethyl Acetate/Hexane Gradient | >99% | 60-80% | Excellent for removing closely related impurities. | More time-consuming, requires more solvent, can be less scalable. |
| Acid-Base Extraction | Dichloromethane & 1M HCl (aq) | N/A (used for initial work-up) | >95% (recovery) | Effective for removing basic impurities like unreacted cyclopropylamine. | The product itself is a weak base and may have some solubility in the acidic aqueous phase. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the turbidity.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (e.g., 50:50 mixture).
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Add a small amount of silica gel and evaporate the solvent to create a dry powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully add the dried product slurry to the top of the packed column.
-
Elution: Begin eluting the column with the hexane/ethyl acetate mixture. The polarity can be gradually increased (e.g., to 90:10, then 85:15) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
Technical Support Center: Analysis of N-cyclopropyl-2,4-dinitroaniline by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of N-cyclopropyl-2,4-dinitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and irreproducible quantitative results.[1][4][5]
Q2: What are the primary causes of ion suppression for this analyte?
A2: Ion suppression is a significant challenge in electrospray ionization (ESI) mass spectrometry.[1][6][7] For this compound, common causes include:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for charge in the ESI source.[1][2]
-
Changes in Droplet Properties: Non-volatile components in the matrix can alter the surface tension and viscosity of the ESI droplets, hindering the efficient formation of gas-phase analyte ions.[1]
-
Endogenous Matrix Components: In biological samples (e.g., plasma, urine), phospholipids, salts, and proteins are major contributors to matrix effects.[5][8]
-
Exogenous Contaminants: Substances introduced during sample preparation, such as polymers from plasticware or non-volatile buffer salts, can also suppress the signal.[1][6]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method is the post-extraction spike analysis. This involves comparing the analyte's peak area in a spiked blank matrix extract to the peak area in a pure solvent standard at the same concentration.[5][9] A significant difference in peak areas indicates the presence of matrix effects.[5] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[10][11]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[12][13][14] A SIL-IS of this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the peak area ratio.[6][11]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Signal Suppression / Low Intensity | High concentration of co-eluting matrix components.[1][2] | 1. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[3][15] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from matrix components.[3][16] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[10][12] |
| Poor Reproducibility / High Variability | Inconsistent matrix effects across different samples.[1][9] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for variable matrix effects.[11][12][13] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to account for consistent matrix effects.[3][15] 3. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability. |
| Peak Tailing or Splitting | Contamination of the LC column or ion source by non-volatile matrix components. | 1. Incorporate a Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly concentrated, early-eluting matrix components, preventing them from entering the mass spectrometer.[10] 2. Regular Instrument Maintenance: Implement a routine maintenance schedule for cleaning the ion source and flushing the LC system.[15] |
| Inaccurate Quantification | Ion suppression or enhancement affecting the analyte and internal standard differently. | 1. Verify Co-elution of Internal Standard: Ensure the internal standard has a very similar retention time to the analyte.[11] 2. Evaluate Different Internal Standards: If a SIL-IS is unavailable, test an analogue internal standard that closely mimics the analyte's chromatographic and ionization behavior. |
Illustrative Data on Matrix Effect Mitigation
The following table summarizes hypothetical quantitative data demonstrating the effectiveness of different sample preparation techniques in reducing matrix effects for this compound in human plasma.
| Sample Preparation Method | Analyte Peak Area (Spiked Post-Extraction) | Analyte Peak Area (Neat Solution) | Matrix Effect (%) | Interpretation |
| Protein Precipitation (PPT) | 150,000 | 500,000 | 30% | Severe Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 375,000 | 500,000 | 75% | Moderate Ion Suppression |
| Solid-Phase Extraction (SPE) | 460,000 | 500,000 | 92% | Minimal Ion Suppression |
Matrix Effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value close to 100% indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to remove phospholipids and other interfering substances from plasma before LC-MS analysis.
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is suitable for extracting this compound from a less complex biological matrix like urine.
-
Sample Preparation: To 500 µL of urine, add 50 µL of internal standard solution and 100 µL of 1 M sodium hydroxide.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualized Workflows and Logic
Caption: A logical workflow for troubleshooting low signal intensity.
Caption: A typical experimental workflow for sample analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gmi-inc.com [gmi-inc.com]
- 16. welch-us.com [welch-us.com]
Validation & Comparative
A Comparative Analysis of N-cyclopropyl-2,4-dinitroaniline and Other Dinitroaniline Herbicides: A Guide for Researchers
In the landscape of pre-emergent herbicides, the dinitroaniline class has long been a cornerstone for weed management in various agricultural systems. This guide provides a comparative analysis of dinitroaniline herbicides, with a special focus on cyclopropyl-containing compounds, represented here by profluralin, due to the limited public data on N-cyclopropyl-2,4-dinitroaniline. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy, crop safety, and physicochemical properties within this important herbicide family.
Dinitroaniline herbicides are known for their characteristic mode of action: the inhibition of microtubule formation in plant cells.[1] This disruption of microtubule polymerization interferes with cell division and elongation, ultimately leading to the death of susceptible weed seedlings as they germinate.[1][2] This mechanism is highly effective against many annual grasses and some broadleaf weeds.[3][4]
This guide will compare profluralin [N-(cyclopropylmethyl)-α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine], a dinitroaniline herbicide featuring a cyclopropyl group, with other prominent members of the class, including trifluralin, pendimethalin, oryzalin, and dinitramine. The comparison will be based on available experimental data on herbicidal activity, crop selectivity, and key physical and chemical characteristics that influence their environmental behavior and application methods.
Comparative Performance Data
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the performance of profluralin and other key dinitroaniline herbicides.
Table 1: Herbicidal Efficacy on Key Weed Species
| Herbicide | Johnsongrass (Sorghum halepense) Control (%)[5][6] | Giant Foxtail (Setaria faberi) Control (%)[7] | Velvetleaf (Abutilon theophrasti) Control (%)[7] |
| Profluralin | 94 | Satisfactory | - |
| Trifluralin | 95 | Most Satisfactory | - |
| Pendimethalin | - | - | - |
| Oryzalin | - | - | Best |
| Dinitramine | - | - | Best |
| Benefin | - | Most Satisfactory | - |
Note: "-" indicates data not available in the cited sources. "Satisfactory" and "Best" are qualitative descriptions from the source.
Table 2: Crop Tolerance and Phytotoxicity
| Herbicide | Cotton Taproot Length Reduction[5][6] | Cotton Seedling Fresh Weight Reduction (%)[5] | Soybean Stand Reduction[7] |
| Profluralin | < Dinitramine, > Trifluralin | 12-34 | No significant reduction |
| Trifluralin | < Profluralin | 12-34 | Reduced in some cases |
| Pendimethalin | < Fluchloralin | 12-34 | No significant reduction |
| Dinitramine | Highest reduction | 12-34 | Reduced stand |
| Butralin | Lowest reduction | 12-34 | - |
| Fluchloralin | < Trifluralin | 12-34 | - |
| Benefin | - | - | Reduced in some cases |
Note: The order for cotton taproot length reduction is from least to most reduction.
Table 3: Physicochemical Properties and Environmental Fate
| Herbicide | Volatility[8] | Persistence on Soil Surface (without incorporation)[8] |
| Profluralin | High (35% loss in 24h at 45°C) | Low |
| Trifluralin | High (18% loss in 24h at 45°C) | Low |
| Oryzalin | Low | High |
| Dinitramine | - | Low |
| Benefin | High (25% loss in 24h at 45°C) | - |
| Butralin | Low | - |
| Nitralin | Low | - |
Note: "-" indicates data not available in the cited sources.
Mechanism of Action: Microtubule Disruption
Dinitroaniline herbicides exert their phytotoxic effects by binding to tubulin, the protein subunit of microtubules.[9] This binding prevents the polymerization of tubulin into functional microtubules, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[1][2] The absence of a functional spindle apparatus prevents the proper segregation of chromosomes, leading to mitotic arrest and the formation of abnormal, often multinucleated, cells in the root tips of emerging seedlings.[2] This ultimately results in the cessation of root growth and seedling death.
Below is a diagram illustrating the signaling pathway of dinitroaniline herbicides.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of herbicide performance. Below are outlines of common experimental protocols used in the evaluation of dinitroaniline herbicides.
Herbicidal Efficacy and Crop Safety Bioassay
This protocol is used to assess the effectiveness of herbicides on target weeds and their safety for the intended crops.
-
Soil Preparation and Treatment: A sandy loam or other appropriate soil type is placed in pots. The herbicide is applied to the soil surface and incorporated to a specific depth (e.g., 5 cm) to simulate field application, as many dinitroanilines require soil incorporation to prevent volatilization and photodegradation.[10]
-
Sowing: Seeds of the target weed species and crop species are sown at a uniform depth in the treated and untreated (control) pots.
-
Growth Conditions: The pots are maintained in a greenhouse or growth chamber with controlled temperature, light, and humidity to ensure optimal germination and growth.
-
Data Collection: After a predetermined period (e.g., 21-28 days), various parameters are measured, including:
-
Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Root Growth Inhibition Assay
This assay specifically quantifies the effect of dinitroaniline herbicides on root development.
-
Treatment Application: Herbicides are incorporated into the soil at various concentrations.
-
Planting: Seeds of a sensitive indicator species (e.g., cotton, oat) are planted.
-
Incubation: The plants are grown for a defined period under controlled conditions.
-
Measurement: The plants are carefully removed from the soil, and the length of the primary taproot and the number and length of lateral roots are measured.[5]
-
Analysis: The data is analyzed to determine the concentration of each herbicide that causes a 50% inhibition of root growth (GR50).
The workflow for a typical herbicide bioassay is depicted in the diagram below.
Conclusion
The comparative analysis reveals that while all dinitroaniline herbicides share a common mechanism of action, there are significant differences in their herbicidal efficacy, crop selectivity, and physicochemical properties. Profluralin, a cyclopropyl-containing dinitroaniline, demonstrates high efficacy against certain grass weeds, comparable to that of trifluralin.[5][6] However, it also exhibits higher volatility and lower persistence on the soil surface when not incorporated, a trait shared with trifluralin.[8] In contrast, oryzalin shows greater persistence on the soil surface.[8]
The choice of a particular dinitroaniline herbicide will depend on the specific weed spectrum, the crop being grown, and the environmental conditions of the application site. For researchers, the subtle structural variations between these compounds, such as the presence of a cyclopropyl group, offer avenues for further investigation into structure-activity relationships and the development of more selective and effective herbicides. The provided experimental protocols can serve as a foundation for designing robust comparative studies.
References
- 1. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Comparative Toxicity of Several Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Field Comparison of Twelve Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 8. Comparative Persistence of Dinitroaniline Type Herbicides on the Soil Surface | Weed Science | Cambridge Core [cambridge.org]
- 9. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agrijournal.org [agrijournal.org]
Validating the Biological Target of N-cyclopropyl-2,4-dinitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The primary biological target of dinitroaniline compounds is α-tubulin .[1] These compounds bind to α-tubulin subunits, thereby inhibiting the polymerization of microtubules. This disruption of microtubule dynamics interferes with essential cellular processes such as mitosis and cell division, forming the basis of their herbicidal and potential therapeutic effects.[2][3][4][5]
Comparative Analysis of Dinitroaniline Compounds
To provide a benchmark for validating N-cyclopropyl-2,4-dinitroaniline, this section summarizes the available quantitative data for well-characterized dinitroaniline herbicides: Oryzalin and Trifluralin.
| Compound | Biological Target | Binding Affinity (Kd) | IC50 (Tubulin Polymerization) | Reference |
| Oryzalin | α-tubulin | 0.44 µM (protozoan tubulin) | ~2.5 µM (plant tubulin) | [6][7] |
| Trifluralin | α-tubulin | High affinity (specific values vary) | Not specified | [2][3][8] |
| Pendimethalin | α-tubulin | Not specified | Not specified | [9] |
| This compound | α-tubulin (putative) | Data not available | Data not available |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate and characterize the binding and functional effects of this compound on its putative target, α-tubulin.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340-350 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain or a plant source) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
Test compounds (this compound and alternatives) are serially diluted in the polymerization buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The initial rate of polymerization (Vmax) is determined from the steepest slope of the curve.
-
The IC50 value is calculated as the concentration of the compound that inhibits the Vmax by 50% compared to a vehicle control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[10][11]
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability to confirm direct interaction in cells.[12]
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., a plant or protozoan cell line sensitive to dinitroanilines) to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble α-tubulin in the supernatant using Western blotting or ELISA with a specific anti-α-tubulin antibody.
-
-
Data Analysis:
-
Generate melting curves by plotting the percentage of soluble α-tubulin against temperature for each compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Immunofluorescence Staining of Microtubules
This method allows for the direct visualization of microtubule disruption in cells.
Principle: Cells are treated with the compound, and the microtubule network is then visualized using fluorescently labeled antibodies against tubulin.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips to an appropriate density.
-
Treat the cells with this compound, a positive control (e.g., Oryzalin), and a vehicle control for a specified time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in a cytoskeleton-preserving buffer.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody specific for α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Analyze the images for changes in microtubule structure, such as depolymerization, fragmentation, or altered organization, compared to the controls.
-
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental approach, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for target validation.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Characterization of trifluralin binding with recombinant tubulin from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding of the herbicide trifluralin to Chlamydomonas flagellar tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. pelagobio.com [pelagobio.com]
Cross-Validation of Analytical Methods for N-cyclopropyl-2,4-dinitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of N-cyclopropyl-2,4-dinitroaniline: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical practices for structurally similar nitroaromatic compounds and aligns with the principles of analytical method validation and cross-validation outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs and to provide a framework for inter-method comparison.
Comparative Overview of Analytical Methods
The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the reliability and accuracy of results. For a compound like this compound, both HPLC-UV and GC-MS offer robust and sensitive detection capabilities. However, they differ significantly in their principles of separation, detection, and susceptibility to matrix effects. A cross-validation of these two methods is essential to ensure consistency and reliability of analytical data, particularly when transferring methods between laboratories or employing different techniques within a single study.[1][6][7]
The following tables summarize the expected performance characteristics of each method, based on data from similar dinitroaniline compounds.[8][9]
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 0.03 µg/mL |
| Specificity | Good | Excellent |
| Robustness | Good | Moderate |
| Sample Throughput | High | Moderate |
Table 2: Summary of Typical Method Parameters
| Parameter | HPLC-UV | GC-MS |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-arylene polymer (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min (constant flow) |
| Detection | UV at 254 nm | Electron Ionization (EI) with Selected Ion Monitoring (SIM) |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Run Time | ~ 15 minutes | ~ 20 minutes |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and GC-MS analyses are provided below. These protocols are based on established methods for dinitroaniline compounds and can be adapted for this compound.[8][10][11]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in acetonitrile to a final concentration of 1 mg/mL.
-
Further dilute with the mobile phase to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B).
-
0-10 min: 50-80% A
-
10-12 min: 80% A
-
12-15 min: 50% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength of 254 nm.
3. Data Analysis:
-
Quantify the analyte by comparing the peak area of the sample to a calibration curve constructed from the peak areas of the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or toluene at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
For solid samples, a solvent extraction may be necessary, followed by concentration and reconstitution in the injection solvent.
2. GC-MS Conditions:
-
Column: A low-bleed capillary column suitable for nitroaromatic compounds, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness phenyl-arylene polymer column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Splitless injection at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
3. Data Analysis:
-
Identify the analyte based on its retention time and the presence of characteristic ions.
-
Quantify using the peak area of a selected ion and a corresponding calibration curve.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams depict the experimental workflows for both the HPLC-UV and GC-MS methods.
Caption: HPLC-UV Experimental Workflow for this compound Analysis.
Caption: GC-MS Experimental Workflow for this compound Analysis.
Conclusion
Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound. HPLC-UV is a robust and high-throughput technique, making it well-suited for routine quality control applications. GC-MS, on the other hand, offers superior specificity and lower detection limits, which is advantageous for complex matrices or trace-level analysis. The cross-validation of these two methods, by analyzing the same set of samples, will provide a high degree of confidence in the analytical results and ensure the interchangeability of the methods when necessary. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, selectivity, and sample throughput.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 8. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of N-cyclopropyl-2,4-dinitroaniline Analogs in Antiparasitic Drug Discovery
A detailed examination of the structure-activity relationships of N-cyclopropyl-2,4-dinitroaniline analogs reveals critical insights for the development of potent new antiparasitic agents. These compounds, belonging to the broader class of dinitroanilines, have demonstrated significant activity against a range of protozoan parasites, primarily through the inhibition of tubulin polymerization.
This guide provides a comparative analysis of the biological activity of various this compound analogs, supported by experimental data from published research. The focus is on understanding how structural modifications to the parent molecule influence its efficacy, providing a valuable resource for researchers in medicinal chemistry and drug development.
Structure-Activity Relationship (SAR) Overview
The biological activity of dinitroaniline compounds is intrinsically linked to their chemical structure. The dinitroaniline scaffold itself is a key pharmacophore, with the two nitro groups being crucial for activity. Structure-activity relationship (SAR) studies on various dinitroaniline derivatives have highlighted that substitutions at the C-1 amine and C-4 positions of the benzene ring can significantly modulate their biological effects and physicochemical properties, such as water solubility.
For this compound analogs, the cyclopropyl group attached to the amine is a key feature. While extensive SAR studies on a wide range of N-cyclopropyl analogs are not abundant in publicly available literature, data from related dinitroaniline compounds suggest that the nature of the substituent on the aniline nitrogen plays a critical role in the compound's interaction with its biological target. For instance, in other dinitroaniline series, replacing alkyl groups with cyclic structures has been explored to restrict conformational flexibility and potentially enhance binding affinity.
Comparative Biological Activity
To illustrate the structure-activity relationships, the following table summarizes the 50% inhibitory concentration (IC50) values of various dinitroaniline analogs against the protozoan parasite Toxoplasma gondii. While not all are N-cyclopropyl analogs, the data provides valuable comparative insights into how different substitutions on the dinitroaniline core affect antiparasitic activity.
| Compound Name | R1 (Aniline Substituent) | R2 (Position 3) | R3 (Position 4) | R4 (Position 5) | R5 (Position 6) | IC50 (µM) against T. gondii[1] |
| Oryzalin | -N(CH2CH2CH3)2 | -H | -SO2NH2 | -NO2 | -H | 0.25 |
| Trifluralin | -N(CH2CH2CH3)2 | -H | -CF3 | -NO2 | -H | 1.9 |
| Pendimethalin | -NHCH(CH2CH3)CH2CH3 | -CH3 | -H | -NO2 | -H | 0.25 |
| Ethalfluralin | -N(CH2CH3)CH2C(CH3)=CH2 | -H | -CF3 | -NO2 | -H | 0.25 |
| Dinitramine | -N(CH2CH3)2 | -NH2 | -CF3 | -NO2 | -H | 0.045 |
| GB-II-5 | -NH-Phenyl | -H | -SO2N(CH2CH2CH3)2 | -NO2 | -H | 6.7 |
Key Observations from the Data:
-
Influence of the Aniline Substituent (R1): The nature of the substituent on the aniline nitrogen significantly impacts activity. For example, the di-n-propyl groups in Oryzalin and Trifluralin show varied potency depending on the other ring substituents.
-
Effect of Ring Substituents: The presence of a trifluoromethyl group at the C-4 position (Trifluralin and Ethalfluralin) appears to influence activity. Notably, Dinitramine, which has an additional amine group at the C-3 position, is the most potent compound in this series against T. gondii[1].
-
Bulky Substituents: The compound GB-II-5, with a bulky phenyl group on the aniline nitrogen and a di-n-propylsulfonamide group, exhibits the lowest activity in this set, suggesting that steric hindrance may play a role in target binding[1].
Mechanism of Action: Tubulin Inhibition
Dinitroaniline compounds are known to exert their antiparasitic effects by disrupting microtubule dynamics through binding to tubulin, the fundamental protein component of microtubules. This mechanism is particularly attractive for drug development as there are structural differences between protozoan and mammalian tubulin, allowing for selective toxicity.
The binding of dinitroanilines to α-tubulin is thought to interfere with the formation of protofilaments and the subsequent assembly of microtubules. This disruption of the cytoskeleton affects essential cellular processes in the parasite, such as cell division and motility, ultimately leading to cell death.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of this compound analogs.
Synthesis of this compound
A common synthetic route involves the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and cyclopropylamine.
-
Materials: 1-chloro-2,4-dinitrobenzene, cyclopropylamine, an appropriate solvent (e.g., ethanol or acetonitrile), and a base (e.g., triethylamine or potassium carbonate).
-
Procedure:
-
Dissolve 1-chloro-2,4-dinitrobenzene in the chosen solvent.
-
Add cyclopropylamine and the base to the solution.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified using techniques such as recrystallization or column chromatography to yield the pure this compound.
-
In Vitro Antiparasitic Activity Assay (e.g., against Toxoplasma gondii)
The inhibitory effect of the compounds on parasite proliferation is quantified using a plaque assay or a fluorescence-based assay.
-
Cell Culture: Host cells (e.g., human foreskin fibroblasts) are cultured in appropriate media and seeded in multi-well plates.
-
Parasite Infection: The host cell monolayers are infected with the parasites (e.g., T. gondii tachyzoites).
-
Compound Treatment: The infected cells are then treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known antiparasitic drug) are included.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of parasite replication (typically 5-7 days for a plaque assay).
-
Quantification:
-
Plaque Assay: The cells are fixed and stained (e.g., with crystal violet). The number of plaques (zones of host cell lysis) is counted for each compound concentration.
-
Fluorescence Assay: If using a parasite strain expressing a fluorescent reporter protein (e.g., GFP), the fluorescence intensity is measured using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the general mechanism of action and the experimental workflow for evaluating these compounds, the following diagrams are provided.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Proposed mechanism of action via tubulin inhibition.
References
For Immediate Release
This guide provides a comprehensive comparison of N-cyclopropyl-2,4-dinitroaniline with a selection of patented dinitroaniline herbicides. The focus is on their mechanism of action, chemical structures, and available data on their herbicidal efficacy. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development.
The dinitroaniline class of herbicides has been a cornerstone of weed management for decades, primarily used for pre-emergent control of annual grasses and some broadleaf weeds.[1][2] Their mode of action involves the disruption of microtubule formation, a critical process for cell division in plants.[1][3] This guide will delve into the specifics of this compound and compare it with established, patented compounds within the same class, namely Trifluralin, Oryzalin, Prodiamine, and the structurally related Profluralin.
While direct, publicly available comparative studies detailing the herbicidal efficacy of this compound are limited, this guide compiles available data for the patented analogs to provide a scientifically grounded comparison based on the structure-activity relationships within the dinitroaniline family.
Chemical Structures and Properties
The core structure of dinitroaniline herbicides consists of a dinitrated aniline ring. Variations in the substituents on the amine and the aromatic ring influence the compound's herbicidal activity, selectivity, and physicochemical properties.
| Compound Name | Chemical Structure | Molecular Formula | Key Features |
| This compound | C₉H₉N₃O₄ | Features a cyclopropyl group attached to the amine. | |
| Trifluralin | C₁₃H₁₆F₃N₃O₄ | Contains a trifluoromethyl group and two propyl groups on the amine.[4] | |
| Oryzalin | C₁₂H₁₈N₄O₆S | A sulfonamide derivative of dinitroaniline.[5] | |
| Prodiamine | C₁₃H₁₇F₃N₄O₄ | Contains a trifluoromethyl group and is a diamine derivative.[3] | |
| Profluralin | C₁₄H₁₆F₃N₃O₄ | Structurally similar to Trifluralin, with a cyclopropylmethyl group.[6][7] |
Mechanism of Action: A Unified Pathway
The primary mode of action for all dinitroaniline herbicides is the inhibition of microtubule polymerization.[1][3] This is achieved by binding to tubulin, the protein subunit of microtubules. The binding prevents the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of this process leads to an arrest of mitosis in the prometaphase stage, ultimately inhibiting root and shoot growth of germinating weeds.[1]
Mechanism of action for dinitroaniline herbicides.
Comparative Herbicidal Efficacy
| Herbicide | Target Weeds | Application Rate | Efficacy (% control) | Reference |
| Trifluralin | Annual grasses (e.g., Setaria faberi), some broadleaf weeds (e.g., Amaranthus spp.) | 0.5 - 1.0 kg/ha | Generally >80% for susceptible species | [5][8] |
| Oryzalin | Annual grasses and broadleaf weeds | 1.0 - 2.0 kg/ha | Good to excellent control of a broad spectrum of weeds | [8] |
| Prodiamine | Annual grasses and broadleaf weeds in turf and ornamentals | 0.5 - 1.5 kg/ha | Provides long residual control | [3][9] |
| Profluralin | Annual grasses and broadleaf weeds in cotton and soybeans | 1.0 - 2.0 kg/ha | Effective control, particularly of pigweed at higher rates applied closer to planting.[5] | [5] |
Note: Efficacy can vary significantly based on soil type, environmental conditions, and weed species.
Experimental Protocols
To facilitate further research and direct comparison, a generalized experimental protocol for evaluating the pre-emergent herbicidal activity of dinitroaniline compounds is provided below.
Objective: To determine the pre-emergent herbicidal efficacy of test compounds on selected weed species.
Materials:
-
Test compounds (this compound and patented analogs)
-
Seeds of target weed species (e.g., Setaria faberi - giant foxtail, Amaranthus retroflexus - redroot pigweed)
-
Potting medium (e.g., sandy loam soil)
-
Pots or flats
-
Growth chamber or greenhouse with controlled temperature and light conditions
-
Spraying equipment calibrated for herbicide application
Procedure:
-
Pot Preparation: Fill pots or flats with a consistent amount of potting medium.
-
Seeding: Sow a predetermined number of seeds of each target weed species at a uniform depth in the soil.
-
Herbicide Application:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and dilute to the desired concentrations with water containing a surfactant.
-
Apply the herbicide solutions evenly to the soil surface using a calibrated sprayer. A non-treated control should be included.
-
-
Incubation: Place the treated pots in a growth chamber or greenhouse with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Watering: Water the pots as needed to maintain adequate soil moisture for germination and growth.
-
Data Collection: After a specified period (e.g., 21 days), assess the herbicidal efficacy by:
-
Counting the number of emerged seedlings.
-
Visually rating the percent injury or growth inhibition compared to the non-treated control (0% = no effect, 100% = complete kill).
-
Harvesting the above-ground biomass and measuring the fresh or dry weight.
-
-
Data Analysis: Calculate the percent control or growth reduction for each treatment. Dose-response curves can be generated to determine the GR₅₀ (the concentration required to reduce plant growth by 50%).
Workflow for pre-emergent herbicide efficacy testing.
Conclusion
This compound, as a member of the dinitroaniline class, is expected to exhibit pre-emergent herbicidal activity through the inhibition of microtubule formation. While direct comparative data is lacking, the analysis of patented dinitroaniline herbicides such as Trifluralin, Oryzalin, Prodiamine, and the structurally related Profluralin provides a strong basis for understanding its potential performance. The presence of the cyclopropyl group in this compound and the cyclopropylmethyl group in Profluralin suggests that this moiety is compatible with herbicidal activity within this chemical class. Further experimental evaluation, following the outlined protocol, is necessary to definitively determine the herbicidal spectrum and potency of this compound relative to these established patented compounds.
References
- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benfluralin: A Pre-Emergent Dinitroaniline Herbicide [jindunchemical.com]
- 4. Trifluralin - Wikipedia [en.wikipedia.org]
- 5. Efficacy and Rotational Crop Response to Levels and Dates of Dinitroaniline Herbicide Applications | Weed Science | Cambridge Core [cambridge.org]
- 6. Profluralin | C14H16F3N3O4 | CID 33500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Profluralin - Wikipedia [en.wikipedia.org]
- 8. Field Comparison of Twelve Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 9. scialert.net [scialert.net]
Benchmarking Synthetic Efficiency: A Comparative Guide to N-cyclopropyl-2,4-dinitroaniline Production
For researchers and professionals in drug development and chemical synthesis, the efficient production of target molecules is paramount. This guide provides a comparative analysis of synthetic routes to N-cyclopropyl-2,4-dinitroaniline, a compound of interest in medicinal chemistry and materials science. We present a data-driven comparison of three primary synthetic strategies, offering detailed experimental protocols and objective assessments of their efficiency.
Comparison of Synthetic Routes
The production of this compound can be approached through several established synthetic methodologies. Below is a summary of the key quantitative data for three prominent routes: Nucleophilic Aromatic Substitution (SNAr), reaction with 2,4-dinitrobenzenesulfonic acid, and Palladium-catalyzed Buchwald-Hartwig amination.
| Metric | Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dinitrobenzenesulfonic Acid Reaction | Buchwald-Hartwig Amination |
| Starting Materials | 1-chloro-2,4-dinitrobenzene, Cyclopropylamine | 2,4-dinitrobenzenesulfonic acid, Cyclopropylamine | 1-bromo-2,4-dinitrobenzene, Cyclopropylamine, Pd catalyst, Ligand, Base |
| Reported Yield | 85-95% (estimated) | 92% | 70-90% (estimated) |
| Reaction Time | 2-6 hours | 0.5-2 hours | 12-24 hours |
| Reaction Temperature | 80-120 °C | Room Temperature (20 °C) | 80-110 °C |
| Purity | High, requires crystallization | High, requires workup | Generally high, requires chromatography |
| Key Advantages | Cost-effective starting materials, straightforward procedure. | High yield, mild reaction conditions. | Broad substrate scope, tolerance of functional groups. |
| Key Disadvantages | Requires elevated temperatures, potential for side products. | Starting material may be less common than halo-derivatives. | Expensive catalyst and ligands, requires inert atmosphere. |
Experimental Protocols
Detailed methodologies for the three primary synthetic routes are provided below. These protocols are based on established literature procedures for similar transformations.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of 1-chloro-2,4-dinitrobenzene with cyclopropylamine. The electron-withdrawing nitro groups activate the aryl chloride towards nucleophilic attack.
Protocol:
-
To a solution of 1-chloro-2,4-dinitrobenzene (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add cyclopropylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Method 2: Reaction with 2,4-Dinitrobenzenesulfonic Acid
This highly efficient method utilizes 2,4-dinitrobenzenesulfonic acid as the starting material, which reacts readily with cyclopropylamine under mild conditions.
Protocol:
-
Dissolve 2,4-dinitrobenzenesulfonic acid (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF).
-
Add cyclopropylamine (1.1 eq) to the solution at room temperature (20 °C).
-
Stir the reaction mixture for 30 minutes to 2 hours. The reaction is typically rapid.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. Further purification may be achieved by column chromatography if necessary.
Method 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers a versatile, albeit more complex, route to the target compound.
Protocol:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-bromo-2,4-dinitrobenzene (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) in a dry, degassed solvent such as toluene or dioxane.
-
Add cyclopropylamine (1.2 eq) to the mixture.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Approaches
To better understand the relationships between the different synthetic strategies, the following diagram illustrates the convergence of these methods on the target product.
Caption: Synthetic pathways to this compound.
General Experimental Workflow for Benchmarking
A systematic approach is crucial for accurately comparing the efficiency of different synthetic methods. The following workflow outlines the key stages involved in such a benchmarking study.
Caption: A generalized workflow for comparing synthetic efficiency.
Comparative cytotoxicity of N-cyclopropyl-2,4-dinitroaniline in different cell lines
An in-depth analysis of the cytotoxic effects of the dinitroaniline herbicide trifluralin reveals a variable impact across different cell lines, primarily attributed to its mechanism of action as a microtubule inhibitor. This guide synthesizes available data on its cytotoxic concentrations, outlines the experimental methodologies for assessment, and visualizes the key signaling pathways involved.
Trifluralin, a widely used pre-emergence herbicide, exerts its biological effects by disrupting the formation of microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1][2][3][4][5] This mechanism, while effective for weed control, also leads to cytotoxic and genotoxic effects in various non-target organisms, including mammalian cells.[1][3][6] The following sections provide a comparative overview of trifluralin's cytotoxicity, the protocols for its evaluation, and the cellular pathways it modulates.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. While comprehensive comparative studies across a wide range of cell lines are limited, the available data indicates that trifluralin's cytotoxic effects are concentration-dependent and vary among cell types. For instance, in A549 human lung carcinoma cells, trifluralin has been observed to down-regulate the expression of various genes at concentrations ranging from 1 to 500 µM.[7] In cultured human lymphocytes, it has been reported to exert weak cytotoxic and genotoxic effects.[3]
| Cell Line | Cell Type | Assay | Endpoint | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | Gene Expression Analysis | Down-regulation of gene expression | 1 - 500 | [7] |
| Human Lymphocytes | Peripheral Blood | Micronucleus Test | Genotoxicity | Not specified | [3][6] |
Experimental Protocols
The assessment of trifluralin's cytotoxicity involves various in vitro assays that measure cell viability, proliferation, and genetic damage. A standard protocol for evaluating cytotoxicity using a dye-based assay is outlined below.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of trifluralin in culture medium. Remove the existing medium from the wells and add 100 µL of the trifluralin solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the logarithm of the trifluralin concentration.
Visualizing the Mechanism of Action
The cytotoxic effects of trifluralin stem from its interaction with the cellular machinery, primarily targeting microtubule dynamics and mitochondrial function. These interactions trigger a cascade of events that can lead to cell cycle arrest and apoptosis.
Figure 1: Trifluralin's mechanism of action.
The diagram above illustrates the primary mechanism of trifluralin's cytotoxicity. By binding to tubulin, it inhibits microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[1][3][4] Additionally, trifluralin can directly affect mitochondria, causing swelling and inhibiting cellular respiration, which also contributes to cell death.[1][3]
Figure 2: Workflow for cytotoxicity assessment.
This workflow outlines the key steps in determining the cytotoxic potential of trifluralin in a laboratory setting. It begins with cell culture, followed by treatment with the compound, incubation, performing a specific cytotoxicity assay, and finally, data analysis to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Characterization, Modes of Action and Effects of Trifluralin: A Review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Origin of nuclear and chromosomal alterations derived from the action of an aneugenic agent--Trifluralin herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Apoptotic and Anti-apoptotic Effects of Pendimethalin and Trifluralin on A549 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of N-cyclopropyl-2,4-dinitroaniline through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the hypothesized mechanism of action of N-cyclopropyl-2,4-dinitroaniline as a microtubule inhibitor. By leveraging experimental data from well-characterized dinitroaniline analogs and outlining a clear experimental path using genetic knockdown, researchers can effectively validate its biological target.
Introduction
This compound belongs to the dinitroaniline class of compounds, many of which are known to exhibit potent herbicidal and antiprotozoal activity.[1][2] The primary mechanism of action for this class is the disruption of microtubule dynamics by binding to tubulin, the fundamental protein subunit of microtubules.[1][2] This interference with microtubule polymerization leads to an arrest of the cell cycle in mitosis, ultimately resulting in apoptosis. Prominent examples of dinitroanilines that operate through this mechanism include trifluralin, pendimethalin, and oryzalin.[1]
Based on its structural similarity to these compounds, it is hypothesized that this compound also functions as a microtubule inhibitor by targeting tubulin. This guide outlines a strategy to confirm this mechanism by comparing its effects to those of established dinitroaniline herbicides and by using siRNA-mediated knockdown of tubulin to phenocopy the compound's activity.
Comparison with Alternative Microtubule Inhibitors
| Compound | Chemical Structure | Primary Target | Reported IC50 | Key Characteristics |
| This compound | C₁₀H₁₁N₃O₄ | Hypothesized: Tubulin | Not available | Cyclopropyl substitution on the amine may influence binding affinity and specificity. |
| Oryzalin | C₁₂H₁₈N₄O₆S | Tubulin | ~0.1 µM (Toxoplasma gondii) | Potent inhibitor of plant and protozoan tubulin polymerization.[3] |
| Pendimethalin | C₁₃H₁₉N₃O₄ | Tubulin | 66 µM (V79 cells) | Widely used pre-emergent herbicide; inhibits root and shoot growth. |
| Trifluralin | C₁₃H₁₆F₃N₃O₄ | Tubulin | 128 µM (V79 cells) | One of the first dinitroaniline herbicides developed; requires soil incorporation due to volatility. |
Experimental Protocols
To validate the mechanism of action of this compound, a series of experiments are proposed. HeLa cells are suggested as a suitable model system due to their robust growth characteristics and ease of transfection.
Cell Viability Assay (MTT Assay)
This assay will determine the cytotoxic effects of this compound and compare them to the alternative compounds.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound, Oryzalin, Pendimethalin, Trifluralin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and the comparator compounds. Include a DMSO-only control.
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value for each compound.
Genetic Knockdown of Tubulin using siRNA
This experiment aims to determine if the knockdown of tubulin expression mimics the cytotoxic effects of this compound.
Materials:
-
HeLa cells
-
siRNA targeting α-tubulin and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
6-well plates
-
Reagents for Western blotting (primary antibody against α-tubulin, HRP-conjugated secondary antibody)
-
Reagents for MTT assay
Procedure:
-
One day before transfection, seed HeLa cells in 6-well plates so they are 30-50% confluent at the time of transfection.
-
For each well, dilute siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 48-72 hours.
-
Confirmation of Knockdown: Harvest a subset of cells, prepare cell lysates, and perform Western blotting with an anti-α-tubulin antibody to confirm reduced protein expression.
-
Phenotypic Analysis: Re-plate the transfected cells in a 96-well plate and perform an MTT assay to assess cell viability. Compare the viability of cells treated with α-tubulin siRNA to those treated with the non-targeting control siRNA.
Immunofluorescence Staining of Microtubules
This experiment will visualize the effect of this compound on the microtubule network.
Materials:
-
HeLa cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat HeLa cells grown on coverslips with the IC50 concentration of this compound (determined from the MTT assay) for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-α-tubulin primary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize the microtubule structure using a fluorescence microscope.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Proposed signaling pathway of this compound.
Workflow for confirming the mechanism of action.
Logical relationship between compound, alternatives, and genetic knockdown.
Conclusion
By following the outlined experimental plan, researchers can systematically investigate and confirm the mechanism of action of this compound. The comparison with established dinitroaniline herbicides provides a strong rationale for the hypothesis that it targets tubulin. The definitive evidence will come from the genetic knockdown experiments, where the phenocopying of the compound's effects by tubulin siRNA will provide robust validation of its molecular target. This guide serves as a comprehensive resource for drug development professionals and scientists seeking to characterize novel compounds within this chemical class.
References
- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-cyclopropyl-2,4-dinitroaniline: Reproducibility and Performance in a Research Context
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of N-cyclopropyl-2,4-dinitroaniline, focusing on its synthesis and biological activity, alongside commercially available alternatives. By presenting available experimental data and detailed protocols, this guide aims to support the objective evaluation of this compound for research applications.
This compound belongs to the dinitroaniline class of compounds, which are widely recognized for their biological activities, most notably as herbicides. The primary mechanism of action for dinitroanilines is the disruption of microtubule polymerization in plant cells. This interference with microtubule dynamics leads to an inhibition of cell division (mitosis), ultimately hindering root growth and development. This guide will delve into the available data for this compound and its close structural analogs, providing a framework for assessing its potential utility and the reproducibility of its effects.
Performance Comparison of Dinitroaniline Herbicides
While specific quantitative data on the herbicidal activity of this compound is limited in publicly available literature, valuable insights can be drawn from studies on its close structural analogs, namely Profluralin and CGA-10832. These compounds share the key N-cyclopropylmethyl or N-propyl-N-cyclopropylmethyl functionalities, making them relevant for comparative purposes.
A field study comparing twelve dinitroaniline herbicides provides key performance data for CGA-10832 and Profluralin against common weeds.[1] The study also evaluated the impact of these herbicides on soybean crop stands. For comparison, data for two widely used dinitroaniline herbicides, Trifluralin and Pendimethalin, are also included.
| Herbicide | Chemical Structure | Giant Foxtail Control (%) | Velvetleaf Control (%) | Soybean Stand Reduction (%) |
| CGA-10832 | N,N-propyl-N-cyclopropylmethyl-4-trifluoromethyl-2,6-dinitroaniline | 95 | 55 | 10 |
| Profluralin | N-(cyclopropylmethyl)-α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine | 88 | 62 | 15 |
| Trifluralin | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | 98 | 45 | 20 |
| Pendimethalin | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | 90 | 75 | 5 |
Data sourced from "Field Comparison of Twelve Dinitroaniline Herbicides"[1]
Experimental Protocols
Reproducibility of experimental findings is critically dependent on detailed and accurate methodologies. Below are experimental protocols relevant to the synthesis and biological evaluation of this compound and its analogs.
Synthesis of N-substituted-2,4-dinitroanilines (General Procedure)
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Cyclopropylamine
-
Ethanol (or other suitable solvent)
-
Triethylamine (or other non-nucleophilic base)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1 equivalent) in ethanol.
-
Add cyclopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Attach a condenser and reflux the mixture with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.
Evaluation of Antimitotic Activity using Onion (Allium cepa) Root Tip Assay
The antimitotic activity of dinitroaniline compounds can be assessed by observing their effects on cell division in the root meristem of onions.[3]
Materials:
-
Onion bulbs
-
Test compound (this compound or analogs) dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentration in water.
-
Control solution (water with the same concentration of the solvent used for the test compound).
-
Fixative (e.g., Carnoy's fixative: 6:3:1 ethanol:chloroform:acetic acid)
-
Hydrolyzing agent (1N HCl)
-
Stain (e.g., Acetocarmine or Orcein)
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Germinate onion bulbs in water until roots are 2-3 cm long.
-
Transfer the bulbs to solutions containing different concentrations of the test compound and a control solution.
-
Incubate for a specific period (e.g., 24 hours).
-
Excise the root tips and fix them in Carnoy's fixative for 24 hours.
-
Wash the root tips with water and then hydrolyze with 1N HCl at 60°C for 5-10 minutes.
-
Stain the root tips with acetocarmine or orcein stain.
-
Prepare squash slides by mounting a single root tip on a slide with a drop of stain and gently squashing it under a coverslip.
-
Observe the slides under a light microscope and count the number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and interphase in at least three different root tips per treatment.
-
Calculate the mitotic index (MI) using the formula: MI = (Total number of dividing cells / Total number of observed cells) x 100.
-
Analyze the data for a dose-dependent decrease in the mitotic index and the presence of any mitotic aberrations.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
